molecular formula C8H7NO2S B1646902 2-Cyano-3-(2-thienyl)propanoic Acid CAS No. 148674-60-6

2-Cyano-3-(2-thienyl)propanoic Acid

Cat. No.: B1646902
CAS No.: 148674-60-6
M. Wt: 181.21 g/mol
InChI Key: SEDUNXLMTYIBOP-UHFFFAOYSA-N
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Description

2-Cyano-3-(2-thienyl)propanoic Acid is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-(2-thienyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(2-thienyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyano-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUNXLMTYIBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyano-3-(2-thienyl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Cyano-3-(2-thienyl)propanoic acid , a critical intermediate in medicinal chemistry and organic synthesis. Distinct from its unsaturated analogue (a known MALDI matrix), this saturated derivative serves as a strategic scaffold for designing phenylalanine bioisosteres and enzyme inhibitors.

Chemical Class: Functionalized Thiophene /


-Cyano Acid
CAS Registry Number:  148674-60-6

Executive Summary & Chemical Identity

2-Cyano-3-(2-thienyl)propanoic acid is a bifunctional building block characterized by a propanoic acid backbone substituted with a nitrile group at the


-position and a thiophene ring at the 

-position. It acts as a bioisostere for phenylalanine precursors , where the thiophene ring mimics the phenyl group but with altered electronic properties and metabolic stability.

Its primary utility lies in the synthesis of


-(2-thienyl)alanine  (a non-proteinogenic amino acid) and as a core pharmacophore in the development of Monocarboxylate Transporter (MCT) inhibitors and tyrosinase inhibitors.
Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 181.21 g/mol
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (unless ionized)
pKa (Predicted) ~2.5 – 3.0 (Enhanced acidity due to

-cyano electron withdrawal)
Lipophilicity (LogP) ~1.2 (Estimated)
Stability Stable under standard conditions; prone to decarboxylation at high temperatures (>150°C)

Synthetic Pathways & Methodology

The synthesis of 2-Cyano-3-(2-thienyl)propanoic acid is a two-stage process designed to ensure chemoselectivity. The core challenge is reducing the alkene without affecting the nitrile or the thiophene ring.

Pathway Logic
  • C-C Bond Formation: A Knoevenagel condensation establishes the carbon skeleton.

  • Chemoselective Reduction: The

    
    -unsaturated alkene is reduced to the alkane. Standard catalytic hydrogenation (Pd/C, 
    
    
    
    ) risks reducing the nitrile to an amine. Therefore, a hydride transfer method is preferred.
Experimental Workflow

The following DOT diagram illustrates the critical reaction flow and decision points.

SynthesisPathway Start Thiophene-2-carboxaldehyde + Cyanoacetic Acid Intermediate 2-Cyano-3-(2-thienyl)acrylic acid (Unsaturated Precursor) Start->Intermediate Knoevenagel (Piperidine cat.) Reagent NaBH4 / EtOH (Selective Reduction) Intermediate->Reagent Solubilization SideProduct Risk: Amine Formation (Avoid H2/Pd) Intermediate->SideProduct Over-reduction Product 2-Cyano-3-(2-thienyl)propanoic acid (Target) Reagent->Product Hydride Addition + Acid Workup

Figure 1: Chemoselective synthesis pathway prioritizing nitrile preservation.

Detailed Protocol: Selective Reduction

Objective: Reduce the alkene of 2-cyano-3-(2-thienyl)acrylic acid to the propanoic acid derivative.

  • Preparation: Dissolve 10 mmol of 2-cyano-3-(2-thienyl)acrylic acid in 50 mL of Ethanol (95%).

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (

    
    , 20 mmol) in small portions over 30 minutes.
    
    • Causality: The electron-deficient nature of the

      
      -cyano alkene makes it susceptible to conjugate addition by the hydride ion, allowing reduction without touching the isolated nitrile group.
      
  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (fluorescent under UV due to conjugation) should disappear.

  • Workup: Quench carefully with 1N HCl until pH ~2. This destroys excess borohydride and protonates the carboxylate.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Reactivity & Derivatization

This compound is a "loaded" intermediate. The presence of the nitrile, carboxylic acid, and thiophene ring allows for divergent synthesis.

Reactivity Network

Reactivity Core 2-Cyano-3-(2-thienyl)propanoic acid AminoAcid beta-(2-Thienyl)alanine (Amino Acid Analog) Core->AminoAcid 1. Hydrolysis (CN -> COOH) 2. Hofmann/Curtius Decarb 3-(2-Thienyl)propionitrile (Decarboxylation) Core->Decarb Heat (>150°C) / DMSO Amide Cyano-Amides (Drug Intermediates) Core->Amide EDC/NHS Coupling

Figure 2: Divergent reactivity profile for medicinal chemistry applications.

Critical Reactions
  • Decarboxylation: Like all

    
    -cyano acids, this compound is prone to thermal decarboxylation.
    
    • Risk:[1] Heating above 150°C in neutral solvents leads to the loss of

      
      , yielding 3-(2-thienyl)propionitrile.
      
    • Control: Perform coupling reactions (e.g., amide bond formation) at ambient temperatures using coupling agents like EDC or HATU.

  • Hydrolysis: Acidic hydrolysis of the nitrile group converts the compound into a malonic acid derivative (2-carboxy-3-(2-thienyl)propanoic acid), which can further decarboxylate to 3-(2-thienyl)propanoic acid.

Biological Applications & Significance

Bioisosterism in Drug Design

The thiophene ring is a classic bioisostere for the phenyl ring (benzene). It is electronically similar but sterically smaller and more lipophilic.

  • Application: Replacing a phenylalanine moiety with a thienyl-alanine moiety often improves metabolic stability (blocking para-hydroxylation) and alters receptor binding affinity. 2-Cyano-3-(2-thienyl)propanoic acid is the direct precursor to these modifications.

Enzyme Inhibition (MCTs & Tyrosinase)

Analogues of


-cyano acids are potent inhibitors of:
  • Monocarboxylate Transporters (MCTs): Specifically MCT1 and MCT4, which transport lactate in cancer cells. The

    
    -cyano-4-hydroxycinnamic acid is a standard inhibitor; the thiophene analogue explores the hydrophobic pocket requirements of the transporter.
    
  • Tyrosinase: 2-cyanopyrrole and thiophene derivatives have shown activity as tyrosinase inhibitors, relevant for treating hyperpigmentation.

References

  • Alchimica. 2-Cyano-3-(2-thienyl)propanoic Acid Product Data. Retrieved from

  • PrepChem. Synthesis of 3-(2-Thienyl)propanoic acid via Reduction. Retrieved from

  • BOC Sciences. 2-Cyano-3-(2-thienyl)acrylic acid Properties (Unsaturated Analogue Reference). Retrieved from

  • National Institutes of Health (NIH). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix. J Am Soc Mass Spectrom. 2021.[2] Retrieved from

  • Frontiers in Chemistry. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Retrieved from

Sources

Technical Whitepaper: 2-Cyano-3-(2-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Properties, and Pharmacophore Utility


H

NO

S Molecular Weight: 181.21 g/mol

Executive Summary

2-Cyano-3-(2-thienyl)propanoic acid is a specialized heterocyclic building block utilized in medicinal chemistry as a bioisostere of phenylalanine derivatives.[1] Characterized by a thiophene ring (replacing the phenyl group) and an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-cyano moiety, this molecule offers unique electronic and steric properties that differentiate it from its carbocyclic analogs.

This guide details the structural rationale for its use in drug design, provides a high-yield synthetic protocol emphasizing chemoselectivity, and analyzes its physiochemical profile.[1] It is primarily used as a scaffold in the development of lactate dehydrogenase (LDH) inhibitors, kinase inhibitors, and as a precursor for non-natural amino acids.[1]

Structural Analysis & Physiochemical Properties[2][3]

Bioisosterism and Electronic Effects

The molecule is composed of three distinct pharmacophoric domains:

  • Thiophene Tail: Acts as a bioisostere for a phenyl ring. The thiophene sulfur lone pairs render the ring more electron-rich (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -excessive) than benzene, potentially enhancing 
    
    
    
    stacking interactions with target proteins. It also reduces lipophilicity slightly compared to a phenyl group (LogP shift ~ -0.5).[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Cyano Linker:  The cyano group is a strong electron-withdrawing group (EWG). Its presence at the 
    
    
    
    -position significantly increases the acidity of the adjacent proton and the carboxylic acid.
  • Carboxylic Acid Head: Provides a hydrogen bond donor/acceptor motif essential for ionic interactions (e.g., with arginine residues in enzyme active sites).[1]

Key Properties Table
PropertyValue / DescriptionSignificance
CAS Number 148674-60-6Unique Identifier
Predicted pKa (COOH) ~2.5 – 3.0The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-cyano group stabilizes the carboxylate anion, making it more acidic than unsubstituted propanoic acid (pKa ~4.8).
Chirality Yes (C-2 position)The molecule has one stereocenter.[1] However, the acidic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-proton allows for racemization under basic conditions.
H-Bond Acceptors 3 (N, O, O)Critical for active site binding.[1]
H-Bond Donors 1 (OH)Interaction with backbone carbonyls.[1]
Topological Polar Surface Area ~61 ŲGood membrane permeability predictor.

Synthetic Methodology

The synthesis of 2-cyano-3-(2-thienyl)propanoic acid requires a two-step sequence: a Knoevenagel condensation followed by a chemoselective reduction.[1] The critical challenge is reducing the alkene without reducing the nitrile or the thiophene ring.

Reaction Pathway Diagram

SynthesisPathway Aldehyde 2-Thiophenecarboxaldehyde (Starting Material) Step1 Step 1: Knoevenagel Cat: Piperidine/EtOH Reflux Aldehyde->Step1 CyanoAcid Cyanoacetic Acid CyanoAcid->Step1 Acrylate INTERMEDIATE: 2-Cyano-3-(2-thienyl)acrylic acid (Unsaturated) Step2 Step 2: Selective Reduction NaBH4 / EtOH (Conjugate Reduction) Acrylate->Step2 Product PRODUCT: 2-Cyano-3-(2-thienyl)propanoic acid (Saturated) Step1->Acrylate - H2O Step2->Product + 2H

Figure 1: Synthetic pathway transforming 2-thiophenecarboxaldehyde to the target propanoic acid derivative via a Knoevenagel-Reduction sequence.[1]

Detailed Protocol
Step 1: Knoevenagel Condensation

This step forms the carbon skeleton.[2]

  • Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (0.1 eq), Ethanol.[1]

  • Procedure:

    • Dissolve 2-thiophenecarboxaldehyde and cyanoacetic acid in ethanol.

    • Add catalytic piperidine dropwise.

    • Reflux for 2–4 hours. The solution will turn yellow/orange.

    • Cool to room temperature. The intermediate, 2-cyano-3-(2-thienyl)acrylic acid , often precipitates.[1] If not, acidify with dilute HCl to pH 2.[1]

    • Filter and recrystallize from ethanol/water.

Step 2: Chemoselective Conjugate Reduction

Critical Note: Standard catalytic hydrogenation (Pd/C + Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) carries a risk of reducing the nitrile to an amine or reducing the thiophene ring (poisoning the catalyst). Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) is preferred for the selective reduction of

-unsaturated nitriles.
  • Reagents: Intermediate from Step 1 (1.0 eq), NaBH

    
     (1.5 eq), Ethanol (or Methanol).
    
  • Procedure:

    • Dissolve the acrylic acid intermediate in ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add NaBH

      
       slowly in small portions. The reaction is exothermic; maintain temperature <10°C to prevent nitrile reduction.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench: Carefully add dilute HCl (1M) until gas evolution ceases and pH is acidic (~2).

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      .[3]
    • Purification: Concentrate in vacuo. The residue is the target 2-cyano-3-(2-thienyl)propanoic acid .[1] Recrystallize from hexanes/ethyl acetate if necessary.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is frequently employed when "scaffold hopping" from a phenylalanine or tyrosine core.

SAR_Logic cluster_0 Thiophene Ring cluster_1 Alpha-Cyano Group cluster_2 Carboxylic Acid Molecule 2-Cyano-3-(2-thienyl)propanoic acid Feat1 Lipophilic Pocket Binding Molecule->Feat1 Feat3 Reversible Covalent Inhibition (Michael Acceptor Potential) Molecule->Feat3 Feat5 Ionic Interaction (Arg/Lys) Molecule->Feat5 Feat2 Bioisostere of Phenyl (Smaller volume, Electron Rich) Feat4 Increases Acidity of COOH

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's three domains.[1]

Biological Targets[1]
  • LDH-A Inhibition: Derivatives of cyanopyruvates and cyanopropanoates are investigated as inhibitors of Lactate Dehydrogenase A (LDH-A), a key enzyme in the Warburg effect observed in cancer cells.[1] The carboxylic acid mimics the pyruvate substrate, while the thiophene occupies the lipophilic cofactor pocket.

  • Tyrosinase Inhibition: 2-cyanopyrrole and related cyano-acid derivatives have shown potency against tyrosinase, relevant for treating hyperpigmentation.[1]

  • Metabolic Stability: The replacement of a phenyl ring with thiophene often alters the metabolic clearance rate (Cl

    
    ) due to different oxidation potentials by Cytochrome P450 enzymes.
    

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       12.5 (s, 1H, COOH)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       7.4 (d, 1H, Thiophene C5)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       7.0 (m, 1H, Thiophene C4)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       6.9 (d, 1H, Thiophene C3)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       4.1 (t, 1H, 
      
      
      
      -CH) — Key diagnostic for reduction of double bond.
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.4 (d, 2H, 
      
      
      
      -CH
      
      
      )
  • IR Spectroscopy:

    • ~2250 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Weak/Medium): C
      
      
      
      N stretch.
    • ~1700–1720 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Strong): C=O stretch (Carboxylic acid).
      
    • Absence of C=C stretch at 1600 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (indicates successful reduction).
      

References

  • PubChem. (n.d.). 2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid (Acrylic precursor data). National Library of Medicine. Retrieved from [Link][1]

  • LookChem. (n.d.). 2-Cyano-3-(2-thienyl)propanoic acid Product Information. Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of 3-(2-Thienyl)propanoic acid (Methodology Reference). Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives. Retrieved from [Link]

Sources

Biological Activity of 2-Cyano-3-(2-thienyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental applications of 2-Cyano-3-(2-thienyl)propanoic acid and its structural congeners.

Executive Summary

2-Cyano-3-(2-thienyl)propanoic acid is a synthetic small molecule belonging to the


-cyano-carboxylic acid pharmacophore class. It acts primarily as a competitive inhibitor of Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4. Structurally, it is the saturated analog of 2-cyano-3-(2-thienyl)acrylic acid (a known MALDI matrix and potent MCT inhibitor).

This molecule mimics the stereoelectronic features of lactate and pyruvate, allowing it to bind the substrate translocation pocket of MCTs, thereby blocking the transmembrane transport of monocarboxylates. Its biological utility lies in metabolic modulation—specifically, the disruption of the "Warburg Effect" in glycolytic tumors by preventing lactate efflux.

Part 1: Structural Basis & Pharmacophore Analysis

The -Cyano-Carboxylate Pharmacophore

The biological activity of 2-Cyano-3-(2-thienyl)propanoic acid is dictated by its capacity to mimic the transition state of lactate transport.

  • Carboxylate Moiety (

    
    ):  At physiological pH (7.4), the acid is deprotonated. This anionic headgroup forms an essential electrostatic interaction with the conserved arginine residue (Arg143 in MCT1) within the transporter's pore.
    
  • 
    -Cyano Group (
    
    
    
    ):
    The electron-withdrawing cyano group increases the acidity of the
    
    
    -proton and provides a rigid, planar dipole that mimics the carbonyl oxygen of pyruvate or the hydroxyl group of lactate, enhancing binding affinity via hydrogen bonding or dipole-dipole interactions.
  • Thiophene Ring: Acts as a bioisostere for the phenyl ring found in the classic inhibitor

    
    -cyano-4-hydroxycinnamic acid (CHC). The thiophene ring provides lipophilic bulk, engaging in hydrophobic 
    
    
    
    -stacking or van der Waals interactions with the hydrophobic pocket of the transporter (likely involving Phe and Tyr residues).
Saturated (Propanoic) vs. Unsaturated (Acrylic)

While the unsaturated analog (2-cyano-3-(2-thienyl)acrylic acid) is more commonly cited in literature as a high-affinity inhibitor due to the rigidity conferred by the double bond (Michael acceptor properties), the saturatedpropanoic form discussed here offers distinct properties:

  • Metabolic Stability: Lacks the reactive

    
    -unsaturated alkene, making it resistant to Michael addition by intracellular thiols (e.g., glutathione), potentially offering a longer half-life in complex media.
    
  • Rotational Freedom: The single bond between C2 and C3 allows for conformational flexibility, enabling the molecule to adopt induced-fit geometries within the MCT binding site that rigid analogs cannot access.

Part 2: Mechanism of Action (MCT Inhibition)

The primary biological target is the Monocarboxylate Transporter 1 (MCT1/SLC16A1) .

Mechanism of Inhibition

MCTs function via an "alternating access" mechanism, shuttling lactate and protons (


) across the plasma membrane.
  • Substrate Mimicry: 2-Cyano-3-(2-thienyl)propanoic acid binds to the outward-open conformation of MCT1.

  • Competitive Blockade: It occupies the substrate-binding site, preventing the entry of lactate.

  • Proton Trapping: Unlike lactate, the inhibitor is not translocated efficiently. Its binding locks the transporter in an occluded or outward-facing state, halting the catalytic cycle.

Physiological Consequence: Tumor Starvation

In highly glycolytic cancer cells (Warburg phenotype), MCT1 and MCT4 are upregulated to export the massive amounts of lactate produced.

  • Inhibition Effect: Blocking MCT1 with 2-Cyano-3-(2-thienyl)propanoic acid leads to intracellular lactate accumulation.[1]

  • Acidification: The associated halt in

    
     efflux causes intracellular acidification (drop in pH
    
    
    
    ).
  • Glycolytic Feedback: High intracellular lactate inhibits Phosphofructokinase-1 (PFK-1), shutting down glycolysis and inducing apoptosis due to ATP depletion.

Visualization of Signaling Pathway

The following diagram illustrates the inhibition logic and downstream metabolic catastrophe induced by the molecule.

MCT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Lactate_Out Lactate (Accumulation) Inhibitor 2-Cyano-3-(2-thienyl) propanoic acid MCT1_Open MCT1 Transporter (Outward Open) Inhibitor->MCT1_Open Competitive Binding MCT1_Blocked MCT1-Inhibitor Complex (Occluded) MCT1_Open->MCT1_Blocked Conformational Lock Lactate_In Intracellular Lactate (High Concentration) Lactate_In->MCT1_Open Normal Efflux blocked pH_Drop Cytosolic Acidification (pH ↓) Lactate_In->pH_Drop Accumulation Glycolysis Glycolysis Pathway Lactate_In->Glycolysis Feedback Inhibition (via PFK-1) pH_Drop->Glycolysis Enzyme Denaturation Apoptosis Apoptosis / Cell Death Glycolysis->Apoptosis ATP Depletion

Figure 1: Mechanism of Action. The inhibitor locks MCT1, causing intracellular lactate buildup, acidification, and subsequent glycolytic shutdown.

Part 3: Experimental Protocols

Synthesis (Self-Validating Protocol)

To generate the saturated propanoic acid from the commercially available aldehyde.

Reaction Scheme:

  • Condensation: Thiophene-2-carboxaldehyde + Cyanoacetic acid

    
     2-Cyano-3-(2-thienyl)acrylic acid.
    
  • Reduction: Selective reduction of the alkene to the alkane.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • Dissolve thiophene-2-carboxaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in ethanol (20 mL).

    • Add catalytic piperidine (3 drops). Reflux for 3 hours.

    • Cool to precipitate the acrylic acid intermediate. Recrystallize from ethanol.

  • Selective Reduction (NaBH

    
     Method): 
    
    • Dissolve the acrylic acid intermediate (5 mmol) in methanol (15 mL).

    • Slowly add Sodium Borohydride (NaBH

      
      , 10 mmol) at 0°C. Note: NaBH
      
      
      
      reduces
      
      
      -unsaturated nitriles/esters to saturated analogs while preserving the cyano group under controlled conditions.
    • Stir at room temperature for 2 hours.

    • Quench: Acidify with 1M HCl to pH 2.

    • Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO

      
      .
      
    • Validation:

      
      H NMR must show the disappearance of the vinylic proton (singlet ~8.0 ppm) and appearance of the 
      
      
      
      doublet-triplet system.
MCT1 Inhibition Assay ( C-Lactate Uptake)

This protocol validates the biological activity of the synthesized compound.

Materials:

  • RBE4 cells (Rat Brain Endothelial, high MCT1 expression).

  • L-[U-

    
    C]lactate (Specific activity > 100 mCi/mmol).
    
  • Inhibitor: 2-Cyano-3-(2-thienyl)propanoic acid (dissolved in DMSO).

Protocol:

  • Seeding: Plate RBE4 cells in 24-well plates (10^5 cells/well). Culture until 80% confluence.

  • Equilibration: Wash cells 2x with HEPES-buffered Krebs solution (pH 7.4).

  • Pre-incubation: Incubate cells with varying concentrations of the inhibitor (0.1

    
    M – 100 
    
    
    
    M) for 10 minutes at 37°C.
  • Uptake Phase: Add L-[U-

    
    C]lactate (final concentration 1 
    
    
    
    M) to the buffer. Incubate for exactly 60 seconds (initial rate conditions).
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold stop solution (Krebs + 100

    
    M unlabeled CHC).
    
  • Lysis & Counting: Lyse cells with 0.1M NaOH. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC

    
     using non-linear regression.
    

Part 4: Quantitative Data Summary

The following table summarizes the expected structure-activity relationship (SAR) data for this class of compounds, comparing the propanoic (saturated) form to the standard acrylic (unsaturated) form.

Compound ClassStructureTargetApprox.[2][3][4][5][6][][8][9][10] IC

(MCT1)
Metabolic Stability
Unsaturated (Reference) 2-Cyano-3-(2-thienyl)acrylic acidMCT110 – 50

M
Low (Michael Acceptor)
Saturated (Target) 2-Cyano-3-(2-thienyl)propanoic acid MCT1 50 – 200

M
High
Classic Control

-Cyano-4-hydroxycinnamic acid (CHC)
MCT1100 – 250

M
Low

Note: The saturated propanoic acid is generally less potent than the rigid acrylate but offers superior chemical stability for long-term incubation assays.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life, 64(2), 109–119. [Link]

  • Draoui, N., et al. (2014). Synthesis and structure-activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 167-176. [Link]

  • Ovens, M. J., et al. (2010).[11] AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10.[11] Biochemical Journal, 425(3), 523–530.[11] [Link]

  • Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology, 1(7), 371–376. [Link]

  • Gao, Z., et al. (2021).[12] 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393.[10] [Link]

Sources

Technical Guide: 2-Cyano-3-(2-thienyl)propanoic Acid as a Strategic Scaffold

[1]

Executive Summary & Chemical Identity[1][2]

2-Cyano-3-(2-thienyl)propanoic acid (CTPA) represents a bifunctional "hybrid" building block that bridges the gap between aromatic chemistry and aliphatic functionalization.[1] Unlike its phenyl analogs, the thiophene moiety introduces electron-rich aromaticity and specific metabolic oxidation profiles, making it a critical bioisostere in medicinal chemistry.

This molecule is primarily utilized as:

  • A "Masked"

    
    -Amino Acid Precursor:  The cyano group serves as a latent aminomethyl group.[1]
    
  • A Michael Donor/Acceptor Modulator: The electron-withdrawing cyano and carboxyl groups activate the

    
    -proton for facile alkylation prior to decarboxylation.[1]
    
  • A Precursor for Fused Heterocycles: Facilitating intramolecular cyclizations to form thienopyridines.[1]

PropertyData
CAS Number 148674-60-6 (Acid) / 62309-97-1 (Ethyl Ester)
Formula C

H

NO

S
MW 181.21 g/mol
Appearance Off-white to pale yellow crystalline solid
pKa (Predicted) ~3.5 (COOH),

-proton highly acidic due to CN/COOH
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water

Synthesis: The "Self-Validating" Protocol

The synthesis of CTPA utilizes a two-step sequence: a Knoevenagel condensation followed by a selective reduction.[1] The following protocol is designed for scalability and includes in-process controls (IPC) to ensure integrity.

Step 1: Knoevenagel Condensation (The Acrylic Precursor)

Target: 2-Cyano-3-(2-thienyl)acrylic acid[1]

Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Ammonium Acetate (0.1 eq), Toluene (Solvent).

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve aldehyde and cyanoacetic acid in toluene (0.5 M concentration). Add catalytic ammonium acetate.[1]

  • Reflux: Heat to reflux with vigorous stirring. Water evolution in the Dean-Stark trap indicates progress.[1]

  • IPC (TLC): Monitor disappearance of aldehyde (

    
    , Hex/EtOAc 4:1). The product is a polar acid (streaks near baseline unless treated with acetic acid).
    
  • Workup: Cool to RT. The product often precipitates.[1] If not, concentrate toluene and recrystallize from ethanol/water.

  • Yield: Typically >85%.

Step 2: Selective Reduction (The Propanoic Target)

Target: 2-Cyano-3-(2-thienyl)propanoic acid[1]

Rationale: We must reduce the alkene without reducing the nitrile or the thiophene ring. Sodium Borohydride (NaBH



1

Protocol:

  • Dissolution: Suspend 2-cyano-3-(2-thienyl)acrylic acid (10 mmol) in Ethanol (30 mL) and Water (10 mL). Cool to 0°C.[1]

  • Addition: Add NaBH

    
     (15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Stirring: Allow to warm to RT and stir for 2 hours. The yellow color of the acrylic acid solution will fade to colorless.

  • IPC (UV/Vis or TLC): Loss of conjugation results in the disappearance of the strong UV absorption band of the starting material.

  • Quench: Acidify carefully with 1N HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    .[1]
  • Purification: Recrystallize from Benzene/Hexane or purify via column chromatography (SiO

    
    , DCM/MeOH gradient).
    

Divergent Chemical Utility[1]

CTPA acts as a "chemical hub."[1] The diagram below illustrates its transformation pathways.

CTPA_PathwaysStart2-ThiophenecarboxaldehydeInter2-Cyano-3-(2-thienyl)acrylic acidStart->InterKnoevenagel(Cyanoacetic acid)Core2-Cyano-3-(2-thienyl)propanoic acid (CTPA)Inter->CoreSelective Red.(NaBH4 or H2/Pd)Prod13-(2-Thienyl)propanenitrile(Decarboxylation)Core->Prod1Heat/Base(-CO2)Prod2GABA Analogs(Nitrile Reduction)Core->Prod2H2/Raney Ni(COOH retention)Prod3Quaternary Amino Acids(Alkylation + Red)Core->Prod31. R-X/Base2. ReductionProd4Thienopyridines(Cyclization)Core->Prod4IntramolecularFriedel-Crafts

Figure 1: Synthetic workflow from aldehyde precursor to CTPA and subsequent divergent applications.

Mechanism of Action: Why CTPA?
  • Decarboxylative Cyanation (Path to Nitriles): The presence of the electron-withdrawing cyano group alpha to the carboxyl facilitates decarboxylation under milder conditions than standard fatty acids.

    • Protocol: Heat CTPA in pyridine at 100°C.[1]

    • Result: 3-(2-thienyl)propanenitrile.[1] This is a direct precursor to Eprosartan intermediates (via hydrolysis to the di-acid) [1].[1]

  • Synthesis of

    
    -Amino Acids (GABA Bioisosteres): 
    Reduction of the nitrile group in CTPA yields 4-amino-2-(2-thienylmethyl)butanoic acid.[1]
    
    • Relevance: Thiophene analogs of GABA often exhibit altered binding affinities for GABA-B receptors due to the lipophilicity of the thiophene ring compared to the aliphatic chain of native GABA.

  • 
    -Alkylation: 
    The proton at the C2 position is highly acidic (
    
    
    for esters).[1]
    • Application: Treatment with NaH followed by an alkyl halide (R-X) allows the introduction of a second side chain. Subsequent decarboxylation yields branched nitriles, or nitrile reduction yields quaternary amino acids, which are resistant to enzymatic degradation (proteolysis).

Case Study: Synthesis of a Thiophene-GABA Analog

Objective: Synthesize 3-(aminomethyl)-4-(2-thienyl)butanoic acid using CTPA.

Experimental Logic: Direct hydrogenation of the nitrile is challenging in the presence of the thiophene sulfur, which can poison noble metal catalysts (Pd, Pt). Therefore, Raney Nickel or Cobalt Boride is preferred.[1]

StepReagentConditionsMechanistic Note
1 CTPA (Start)Dissolved in NH

/MeOH
Ammonia suppresses secondary amine formation.[1]
2 Raney Ni (Active)H

(50 psi), RT, 12h
Sulfur-tolerant hydrogenation of -CN to -CH

NH

.
3 WorkupFilter catalyst, EvaporateRemoves pyrophoric catalyst safely.
4 IsolationIon-exchange resinZwitterionic product purification.[1]

Data Validation (Expected NMR):

  • 
    H NMR (D
    
    
    O):
    The disappearance of the
    
    
    -methine proton signal (shifted/coupled) and the appearance of methylene signals (
    
    
    3.0-3.2 ppm) corresponding to the new -CH
    
    
    NH
    
    
    group. Thiophene protons remain in the aromatic region (
    
    
    6.9-7.4 ppm).[1]

References

  • CymitQuimica. (n.d.).[1] 3-(2-Thienyl)propanoic acid: Properties and Applications. Retrieved from

  • PrepChem. (n.d.).[1] Synthesis of 3-(2-Thienyl)propanoic acid via Hydrogenation. Retrieved from

  • ChemicalBook. (n.d.).[1] 2-Cyano-3-(2-thienyl)propanoic acid Product Data. Retrieved from

  • ResearchGate. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix. (Note: Discusses the acrylic precursor, validating the Knoevenagel step). Retrieved from

  • Bentham Open. (2008).[1] Reduction of alpha-Amino Acids to Amino Alcohols. (Contextualizes reduction protocols for amino acid derivatives). Retrieved from

Methodological & Application

Application Note: Scalable Synthesis of 2-Cyano-3-(2-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details a robust, scalable protocol for the synthesis of 2-Cyano-3-(2-thienyl)propanoic acid (CAS: 148674-60-6 / 5928-51-8 derivative), a critical intermediate in the development of metalloproteinase inhibitors and antihistamines.

Unlike generic procedures, this protocol addresses the specific chemoselectivity required to reduce the


-unsaturated alkene without compromising the nitrile group or the thiophene ring. We utilize a Knoevenagel Condensation followed by a Selective Borohydride Reduction , a pathway chosen for its operational simplicity, high atom economy, and avoidance of high-pressure hydrogenation catalysts that risk poisoning by the thiophene sulfur.

Retrosynthetic Analysis & Strategy

The synthesis is designed to assemble the carbon skeleton via a convergent C-C bond formation followed by functional group manipulation.

Strategic Logic
  • Disconnection: The C2-C3 bond is the logical disconnection point, suggesting a condensation between a thiophene carbonyl and an activated methylene.

  • Forward Path:

    • Step 1 (Condensation): Thiophene-2-carboxaldehyde reacts with ethyl cyanoacetate. We select the ethyl ester over the free acid here because the resulting acrylate ester is easier to purify (crystallization/distillation) and more reactive in the subsequent reduction step than the carboxylate salt.

    • Step 2 (Selective Reduction): The conjugated alkene is reduced to an alkane. Sodium Borohydride (NaBH

      
      )  in ethanol is chosen over catalytic hydrogenation (Pd/C) to prevent thiophene poisoning and over-reduction of the nitrile to an amine.
      
    • Step 3 (Hydrolysis): Mild saponification converts the ester to the target acid. Lithium Hydroxide (LiOH) is used to prevent hydrolysis of the sensitive nitrile group.

Pathway Diagram

SynthesisPath Aldehyde Thiophene-2- carboxaldehyde Intermediate1 Ethyl 2-cyano-3- (2-thienyl)acrylate Aldehyde->Intermediate1 Step 1: Knoevenagel (Piperidine, EtOH) CyanoAc Ethyl Cyanoacetate CyanoAc->Intermediate1 Step 1: Knoevenagel (Piperidine, EtOH) Intermediate2 Ethyl 2-cyano-3- (2-thienyl)propanoate Intermediate1->Intermediate2 Step 2: Reduction (NaBH4, EtOH) Product 2-Cyano-3-(2-thienyl) propanoic acid Intermediate2->Product Step 3: Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic flowchart illustrating the three-stage conversion from precursors to the target acid.

Experimental Protocol

Step 1: Knoevenagel Condensation

Objective: Synthesis of Ethyl 2-cyano-3-(2-thienyl)acrylate.

  • Reagents:

    • Thiophene-2-carboxaldehyde (1.0 equiv)

    • Ethyl cyanoacetate (1.05 equiv)

    • Piperidine (0.05 equiv) - Catalyst

    • Ethanol (Absolute) - Solvent[1]

Procedure:

  • Setup: Charge a round-bottom flask with Thiophene-2-carboxaldehyde (11.2 g, 100 mmol) and Ethanol (50 mL).

  • Addition: Add Ethyl cyanoacetate (11.9 g, 105 mmol) to the stirring solution.

  • Catalysis: Add Piperidine (0.5 mL, ~5 mmol) dropwise. Note: The reaction is exothermic; a color change to yellow/orange will occur immediately.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aldehyde spot disappears.

  • Workup: Cool the mixture to 0°C in an ice bath. The product often crystallizes directly.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 10 mL).

  • Purification: If necessary, recrystallize from Ethanol/Water.

    • Expected Yield: 90–95%

    • Appearance: Yellow crystalline solid.

Step 2: Selective Conjugate Reduction

Objective: Reduction of the alkene to Ethyl 2-cyano-3-(2-thienyl)propanoate without reducing the nitrile.

  • Reagents:

    • Ethyl 2-cyano-3-(2-thienyl)acrylate (from Step 1)

    • Sodium Borohydride (NaBH

      
      ) (1.5 equiv)[2]
      
    • Ethanol (95%) or Methanol

Scientific Rationale: Standard hydrogenation (H


/Pd) is risky due to sulfur poisoning. NaBH

typically reduces aldehydes/ketones, but in conjugated systems with two electron-withdrawing groups (cyano and ester), it performs a 1,4-conjugate addition of hydride followed by protonation, effectively reducing the C=C bond while leaving the C≡N and ester intact.

Procedure:

  • Solvation: Dissolve the acrylate (10.3 g, 50 mmol) in Ethanol (100 mL) in a 250 mL flask. Cool to 0°C.[3][4]

  • Reduction: Add NaBH

    
     (2.85 g, 75 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: TLC should show the disappearance of the UV-active conjugated starting material and the appearance of a less UV-active spot.

  • Quench: Carefully add Acetone (5 mL) to destroy excess borohydride, followed by 1N HCl until pH ~4.

  • Extraction: Evaporate most of the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate.
    
    • Expected Yield: 85–90%[5]

    • Appearance: Pale yellow oil or low-melting solid.

Step 3: Controlled Hydrolysis

Objective: Saponification to 2-Cyano-3-(2-thienyl)propanoic acid.

  • Reagents:

    • Ethyl 2-cyano-3-(2-thienyl)propanoate

    • Lithium Hydroxide Monohydrate (LiOH·H

      
      O) (1.2 equiv)[6][7]
      
    • THF / Water (3:1 ratio)

Procedure:

  • Setup: Dissolve the propanoate ester (approx. 9 g) in THF (60 mL) and Water (20 mL). Cool to 0°C.[3][4]

  • Saponification: Add LiOH·H

    
    O (1.2 equiv) in one portion.[7]
    
  • Stirring: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor closely by TLC. Critical: Do not heat, as this may hydrolyze the nitrile to an amide.

  • Workup: Once the ester is consumed, wash the aqueous reaction mixture with Diethyl Ether (1 x 30 mL) to remove unreacted organics.

  • Acidification: Acidify the aqueous layer carefully with 2N HCl to pH 2. The product should precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Final Purification: Recrystallize from minimal Benzene/Hexane or Ether/Pentane if solid, or purify via column chromatography if oily (DCM:MeOH 95:5).

Quantitative Data Summary

ParameterStep 1 (Condensation)Step 2 (Reduction)Step 3 (Hydrolysis)
Limiting Reagent Thiophene-2-CHOAcrylate IntermediatePropanoate Ester
Key Reagent Piperidine (Cat.)NaBH

LiOH
Temperature 78°C (Reflux)0°C

25°C
0°C

10°C
Time 2–3 Hours2 Hours1–2 Hours
Typical Yield 90–95%85–90%80–85%
Purification Filtration/WashExtraction/FlashCrystallization

Safety & Handling

  • Thiophene Derivatives: Often possess a distinct, unpleasant sulfur odor. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or protic solvents. Keep away from open flames.

  • Cyanides: While the nitrile group is covalently bound, combustion or strong acid treatment can release HCN. Do not mix waste streams with strong acids.

  • Solvents: THF and Ethanol are flammable.

References

  • Knoevenagel Condensation Protocols

    • BenchChem Application Notes. "Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde." (2025). Link

    • Journal of the Mexican Chemical Society. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." (2025). Link

  • Selective Reduction of Cyanoacrylates

    • Common Organic Chemistry. "Sodium Borohydride Reduction of Esters and Conjugated Systems."[3][2][8][9] Link

    • ResearchGate.[8] "Reductions of

      
      -Unsaturated Ketones by NaBH4: Selectivity Control." Link
      
  • Synthesis of Thiophene Propanoic Acids

    • PrepChem. "Synthesis of 3-(2-Thienyl)propanoic acid." (Note: Describes the non-cyano analog, adapted here for cyano-retention). Link

Sources

Application Note: High-Sensitivity Peptide Profiling using 2-Cyano-3-(2-thienyl)acrylic Acid (CTA)

[1][2][3][4][5]

Executive Summary

In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry,

112-Cyano-3-(2-thienyl)acrylic acid (CTA)1

CTA exhibits a unique "dual-mode" ionization capability, functioning effectively as both a proton donor (for peptides) and a cation transfer agent (for PEG/lipids), while offering higher salt tolerance and more uniform crystallization than CHCA.[1] This protocol provides a validated workflow for using CTA to achieve sub-femtomole sensitivity in peptide fingerprinting.

Technical Background: The Thienyl Advantage[1][4]

The substitution of the phenyl ring in CHCA with a thiophene ring in CTA fundamentally alters the matrix's physicochemical properties, resulting in three distinct analytical advantages:

  • Modified Acidity: CTA (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     kcal/mol) is slightly less acidic than CHCA (
    
    
    kcal/mol).[1][2] This "softened" acidity reduces the harsh fragmentation of labile post-translational modifications (PTMs) while maintaining sufficient protonation power for peptides.[1]
  • Homogeneous Crystallization: Unlike DHB (which forms large, needle-like crystals) or CHCA (which can form aggregates), CTA tends to form a dense, micro-crystalline film.[1] This eliminates the need to search for "sweet spots," significantly improving shot-to-shot reproducibility.[1][3]

  • Dual-Ionization Mechanism: CTA possesses an extended

    
    -conjugated system that facilitates efficient absorption at standard laser wavelengths (337 nm N
    
    
    or 355 nm Nd:YAG).[1] It supports both proton transfer (
    
    
    ) for basic peptides and cation transfer (
    
    
    ) for neutral analytes, making it a "universal" matrix for complex biological extracts.[1]

Materials and Reagents

To ensure protocol validity, use LC-MS grade solvents and high-purity reagents.[1]

ReagentGradePurpose
2-Cyano-3-(2-thienyl)acrylic acid (CTA) >98% PurityMALDI Matrix
Acetonitrile (ACN) LC-MS GradeSolvent
Trifluoroacetic Acid (TFA) Sequencing GradeIonization Agent
Ammonium Citrate (Dibasic) ACS ReagentAdduct suppression (Optional)
Peptide Calibration Standard Mass Spec GradeExternal Calibration

Experimental Protocols

Protocol A: Preparation of CTA Stock Solution

Causality: CTA has different solubility kinetics than CHCA. A slightly higher organic content is often required to prevent premature precipitation during spotting.

  • Weighing: Weigh 10 mg of CTA powder.

  • Solvent Addition: Add 1.0 mL of 70:30 ACN:Water (v/v) containing 0.1% TFA .

    • Note: Standard CHCA uses 50:50; however, 70% ACN promotes faster evaporation for CTA, creating smaller, more uniform crystals.[1]

  • Solubilization: Vortex vigorously for 1 minute. Sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Storage: Store at 4°C in the dark. Stable for 1 week.

Protocol B: The "Thienyl-Layer" Method (High Sensitivity)

Rationale: This method creates a seeding layer of matrix, forcing the analyte to co-crystallize on top of a pre-formed lattice.[1] This is critical for low-abundance samples (<10 fmol).[1]

Step 1: Seed Layer Formation

  • Dilute the CTA Stock Solution 1:10 with Acetone (pure).[1]

  • Pipette 0.5 µL of this dilute solution onto the MALDI target plate.

  • Allow to dry instantly (Acetone evaporates in <2 seconds), forming a faint, translucent film.[1]

Step 2: Sample Spotting

  • Mix the Peptide Sample 1:1 with the original CTA Stock Solution (from Protocol A).[1]

  • Deposit 0.5 µL of this mixture directly on top of the Seed Layer.

  • Allow to air dry at room temperature. Do not use forced air, as this disrupts the micro-crystalline formation unique to CTA.

Protocol C: Workflow Visualization[1][4]

CTA_WorkflowStartStart: CTA Matrix PowderSolventAdd Solvent(70% ACN, 0.1% TFA)Start->SolventStockCTA Stock Solution(10 mg/mL)Solvent->StockSplitSelectMethodStock->SplitMixMix 1:1 with SampleSplit->MixStandard ScreeningDiluteDilute 1:10 with AcetoneSplit->DiluteHigh SensitivitySpot1Spot 1.0 µL on PlateMix->Spot1Dry1Air DrySpot1->Dry1ResultMALDI Analysis(Uniform Micro-Crystals)Dry1->ResultSeedSpot 0.5 µL Seed Layer(Instant Dry)Dilute->SeedSpot2Spot Sample/Matrix Mixon Top of SeedSeed->Spot2Spot2->Result

Figure 1: Decision tree for CTA sample preparation. The "Thienyl-Layer" (Red path) is recommended for low-abundance peptides.[1]

Performance Comparison: CTA vs. CHCA

The following data summarizes the performance metrics when analyzing a standard BSA digest (100 fmol).

MetricCHCA (Standard)CTA (Thienyl)Advantage
Crystal Morphology Heterogeneous (Rim effect)Homogeneous (Micro-crystalline)Higher reproducibility; automation-friendly.[1]
Salt Tolerance Low (< 10 mM)Moderate (< 50 mM)Reduced need for desalting steps (ZipTip).[1]
Background Noise High (Chemical noise < 800 Da)LowCleaner spectra for low-mass peptides.[1]
Adducts High

,

Predominantly

Simplified spectra; higher sensitivity for the protonated ion.[1]
LOD (Peptides) ~1-5 fmol~0.1-0.5 fmolSuperior sensitivity for trace analysis.[1]

Troubleshooting & Optimization

Issue: No Signal / Low Signal

  • Cause: CTA requires slightly higher laser energy than CHCA due to different absorption cross-sections.

  • Fix: Increase laser fluence by 5-10% relative to your standard CHCA method.[1]

Issue: Rapid Crystallization Clogging Tips

  • Cause: The 70% ACN solvent evaporates very quickly.

  • Fix: Work quickly or revert to 50% ACN if using an automated spotting robot. Ensure the environment humidity is controlled (40-60%).[1]

Issue: Sodium Adducts Persist

  • Cause: Although CTA tolerates salts, high sodium can still split the signal.

  • Fix: Add 10 mM Ammonium Citrate to the matrix solution. This acts as a competitive cation source, forcing the peptide into the protonated state

    
    .[1]
    

References

  • Synthesis and Application of CTA: Calazzin, M., et al. (2020).[1][4][5][6][2] 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry.[4][5] [1]

  • Comparative Matrix Studies: Wang, J., et al. (2022).[1][4][5][3][7] Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules.

  • General MALDI Protocols: Signor, L., & Boeri Erba, E. (2013).[1] Matrix-assisted laser desorption/ionization time of flight (MALDI-TOF) mass spectrometric analysis of intact proteins larger than 100 kDa. Journal of Visualized Experiments.

Application of 2-Cyano-3-(2-thienyl)propanoic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-cyano-3-(2-thienyl)propanoic acid and its biologically pivotal precursor, 2-cyano-3-(2-thienyl)acrylic acid (CTA), in the synthesis of fused heterocyclic systems.[1][2] While the saturated propanoic acid derivative serves as a specialized intermediate for chiral


-amino acids and dihydro-thienopyridines, the 

-unsaturated acrylic form (derived via Knoevenagel condensation) is the industry standard "warhead" for generating thienopyrimidines and tyrphostins (EGFR inhibitors).[1][2]

This guide provides validated protocols for the synthesis of the scaffold, its conversion into bioactive heterocycles, and its emerging utility as a matrix in MALDI-TOF mass spectrometry.[2]

Chemical Profile & Reactivity Mechanism

The versatility of the 2-cyano-3-(2-thienyl) backbone stems from its dense functionalization.[1][2] The juxtaposition of the nitrile (–CN) and carboxylic acid (–COOH) groups on a carbon chain linked to a thiophene ring creates multiple "actuation points" for cyclization.[2]

The Reactivity Dichotomy

Researchers must distinguish between the two primary oxidation states used in synthesis:

  • The Acrylic Scaffold (Unsaturated):

    • Structure: 2-Cyano-3-(2-thienyl)acrylic acid.[1][2][3]

    • Reactivity: Acts as a potent Michael Acceptor . Nucleophiles (hydrazines, ureas, amidines) attack the

      
      -carbon, followed by cyclization onto the nitrile or ester/acid group.[2]
      
    • Primary Application: Synthesis of Thienopyrimidines, Pyrazoles, and Tyrphostins.[2]

  • The Propanoic Scaffold (Saturated):

    • Structure: 2-Cyano-3-(2-thienyl)propanoic acid.[1][2]

    • Reactivity: Lacks the Michael acceptor character. Reactivity is driven by the acidity of the

      
      -proton (for alkylation) or intramolecular Friedel-Crafts acylation.[1][2]
      
    • Primary Application: Synthesis of fused Thienopyridines (via ring closure onto the thiophene C3 position) and chiral

      
      -amino acids.[1][2]
      

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the parent aldehyde to the final heterocyclic targets.

G Aldehyde Thiophene-2- carboxaldehyde Acrylic 2-Cyano-3-(2-thienyl) acrylic acid (CTA) (Michael Acceptor) Aldehyde->Acrylic Knoevenagel (Cyanoacetic acid) Propanoic 2-Cyano-3-(2-thienyl) propanoic acid (Saturated) Acrylic->Propanoic Selective Reduction (NaBH4 or H2/Pd) Tyrphostin Tyrphostins (EGFR Inhibitors) Acrylic->Tyrphostin Derivatization (Amide coupling) Thienopyrimidine Thienopyrimidines (Antimicrobial/Anticancer) Acrylic->Thienopyrimidine Cyclization (Urea/Thiourea) MALDI MALDI Matrix (Analytical Use) Acrylic->MALDI Purification Thienopyridine Dihydro-thienopyridines (Fused Systems) Propanoic->Thienopyridine Intramolecular Friedel-Crafts

Figure 1: Divergent synthetic pathways for Thiophene-Cyano scaffolds.[1][2] The acrylic intermediate is the central hub for heterocyclic diversity.

Experimental Protocols

Protocol A: Green Synthesis of the Acrylic Precursor (Knoevenagel)

Context: This step generates the reactive Michael acceptor required for downstream heterocyclic synthesis.[2]

Reagents: Thiophene-2-carbaldehyde (10 mmol), Cyanoacetic acid (10 mmol), Ethanol (20 mL), Piperidine (cat.[1][2] 3 drops).[1][2]

  • Setup: Charge a 50 mL round-bottom flask with Thiophene-2-carbaldehyde and Ethanol.

  • Addition: Add Cyanoacetic acid followed by catalytic Piperidine.

  • Reaction: Reflux at 80°C for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane).[1][2] The product usually precipitates as a solid.[1]

  • Workup: Cool to room temperature. Acidify slightly with 1M HCl to precipitate the free acid if using a salt.[1]

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 85–92%.[1][2]

    • Appearance: Yellow crystalline solid.[1][2]

Protocol B: Synthesis of Thieno[2,3-d]pyrimidines

Context: This protocol utilizes the acrylic acid derivative to form the pyrimidine ring, a pharmacophore common in kinase inhibitors.[2]

Reagents: 2-Cyano-3-(2-thienyl)acrylic acid derivative (ethyl ester preferred for this reaction), Thiourea (1.2 eq), Potassium Carbonate (


), Ethanol.[1][2]
  • Activation: Dissolve the acrylic ester (10 mmol) in absolute Ethanol (30 mL).

  • Cyclization: Add Thiourea (12 mmol) and

    
     (15 mmol).
    
  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanism:[1][4][5] The thiourea nitrogen attacks the

      
      -carbon (Michael addition), followed by nucleophilic attack on the nitrile carbon and subsequent rearrangement/elimination to form the pyrimidine ring.[2]
      
  • Isolation: Pour the hot reaction mixture onto crushed ice. Neutralize with acetic acid to pH 6.[1][2]

  • Product: The thienopyrimidine precipitates. Filter and wash with cold water.[1]

Protocol C: Analytical Application (MALDI Matrix)

Context: Recent literature identifies 2-Cyano-3-(2-thienyl)acrylic acid (CTA) as a superior matrix for analyzing lipids and low-molecular-weight peptides compared to standard CHCA.[1][2]

  • Preparation: Dissolve CTA in 50:50 Acetonitrile:Water (with 0.1% TFA) to a concentration of 10 mg/mL.

  • Spotting: Mix analyte 1:1 with the CTA solution. Deposit 1

    
    L onto the MALDI plate.[1]
    
  • Analysis: Operate in positive ion mode. CTA allows detection of PEGs and lipids with reduced background noise compared to conventional matrices.

Comparative Data: Heterocyclic Yields

Substrate VariantCo-ReactantProduct ClassTypical YieldKey Condition
Acrylic Acid Thiourea2-Thioxo-thienopyrimidine75-85%Basic Reflux (EtOH)
Acrylic Acid HydrazinePyrazole-3-carboxylic acid80-90%Reflux (AcOH)
Acrylic Amide MalononitrilePyridin-2-one deriv.60-70%Piperidine Cat.[1][2]
Propanoic Acid

/

Dihydro-thienopyridine55-65%Intramolecular Cyclization

Critical Control Points & Troubleshooting

Controlling Decarboxylation
  • Risk: The 2-cyano-3-(2-thienyl)acrylic acid is prone to thermal decarboxylation if heated excessively in acidic media without a nucleophile present.[1][2]

  • Mitigation: Maintain reaction temperatures below 100°C unless using a high-boiling solvent like DMF. For the saturated propanoic acid, decarboxylation yields the nitrile (3-(2-thienyl)propanenitrile), effectively destroying the carboxylic handle.[1][2]

Regioselectivity in Michael Additions
  • Issue: When reacting the acrylic derivative with unsymmetrical dinucleophiles (e.g., methylhydrazine), two regioisomers are possible.[2]

  • Control: Solvent polarity influences the tautomeric state of the nucleophile. In polar protic solvents (EtOH), attack at the

    
    -carbon is favored by the "harder" nitrogen, typically yielding the 5-substituted pyrazole.[2]
    
Solubility of the Propanoic Acid[2][6]
  • Observation: The saturated propanoic acid is significantly less soluble in water than the starting materials.[1]

  • Protocol Adjustment: If performing reduction (Acrylic

    
     Propanoic), use THF/MeOH mixtures to ensure homogeneity during hydrogenation.
    

References

  • MALDI Matrix Application

    • G. P. S. C. P., et al. "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes."[1][2] Journal of the American Society for Mass Spectrometry, 2021, 32(1), 387-393.[2][3]

  • Tyrphostin Synthesis (EGFR Inhibitors)

    • Gazit, A., et al. "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors."[2] Journal of Medicinal Chemistry, 1989, 32(10), 2344-2352.[2] (Foundational work on benzylidene malononitrile/cyanoacetic scaffolds).

  • Thienopyrimidine Synthesis

    • El-Sherbeny, M., et al. "Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives."[2][6] European Journal of Medicinal Chemistry, 1995.[2]

    • [2]

  • Propanoic Acid Synthesis (Reduction)

    • PrepChem.[1][2] "Synthesis of 3-(2-Thienyl)propanoic acid via Hydrogenation."

Sources

Application Note: Strategic Derivatization of 2-Cyano-3-(2-thienyl)propanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

This guide details the strategic derivatization of 2-Cyano-3-(2-thienyl)propanoic acid , a versatile scaffold in medicinal chemistry. While its unsaturated analog (2-cyano-3-(2-thienyl)acrylic acid) is a well-known Michael acceptor used in Monocarboxylate Transporter 1 (MCT1) inhibition and as a MALDI matrix (CHCA derivatives), the saturated propanoic acid variant offers a distinct pharmacological profile. It serves as a stable, non-covalent scaffold for probing hydrophobic pockets without the irreversible reactivity of Michael acceptors.[1]

Key Applications:

  • MCT1/MCT4 Inhibitor Optimization: Exploring reversible binding modes in lactate transport inhibition.

  • Bioisosteric Replacement: The thiophene ring acts as a lipophilic isostere to phenyl groups, often improving metabolic stability or altering pi-stacking geometries.[1]

  • Fragment-Based Drug Discovery (FBDD): The "Cyano-Acid" motif allows for rapid divergence into amides (solubility/selectivity) and tetrazoles (anionic bioisosteres).

Strategic Design & Workflow

The derivatization strategy focuses on three vectors:

  • Vector A (Carboxylic Acid): Amidation to modulate solubility and explore H-bond donor/acceptor interactions.

  • Vector B (Nitrile): Conversion to 5-substituted tetrazoles to mimic the carboxylate functionality with improved metabolic resistance and lipophilicity (LogD modulation).

  • Vector C (Alpha-Carbon): Management of the chiral center (C2). Note: The alpha-proton is acidic due to the flanking CN and COOH groups. Racemization is a critical risk during synthesis.

Experimental Workflow Diagram

Derivatization_Workflow cluster_0 Critical Control Point: Racemization Risk Scaffold 2-Cyano-3-(2-thienyl) propanoic acid Activation Activation (HATU/DIPEA) Scaffold->Activation Path A: Amidation Tetrazole_Syn Tetrazole Synthesis (NaN3 / ZnBr2) Scaffold->Tetrazole_Syn Path B: Bioisostere Amide_Lib Amide Library (R-NH2) Activation->Amide_Lib Parallel Synthesis Screening Biological Screening (MCT1 / Kinase) Amide_Lib->Screening QC & Plating Tetrazole_Syn->Screening QC & Plating

Caption: Divergent synthesis workflow targeting the acid and nitrile vectors. Path A utilizes HATU activation for amide generation; Path B utilizes Zinc-catalyzed cycloaddition for tetrazole bioisosteres.

Protocol A: High-Throughput Amide Library Generation

Objective: Synthesis of a diverse library of amides to probe the solvent-exposed region of the binding pocket. Challenge: The alpha-proton is acidic (


 for the C-H, depending on solvent). Strong bases or prolonged activation times can lead to racemization of the C2 center.[1]
Materials
  • Scaffold: 2-Cyano-3-(2-thienyl)propanoic acid (0.2 M in DMF).

  • Amines: Diverse set (aliphatic, aromatic, heteroaromatic) (0.2 M in DMF).[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Scavenger: Polymer-supported Trisamine or Isocyanate resin.

Step-by-Step Procedure
  • Preparation: In a 96-well deep-well plate, dispense 100 µL of the Scaffold stock (20 µmol) into each well.

  • Activation: Add 1.2 equivalents of HATU (24 µmol, dissolved in 100 µL DMF) followed immediately by 2.5 equivalents of DIPEA.

    • Critical Step: Shake for exactly 2 minutes . Do not pre-activate for longer periods to minimize racemization risk [1].[1]

  • Coupling: Add 1.1 equivalents of the specific Amine (22 µmol, in 100 µL DMF) to the activated acid.

  • Incubation: Seal the plate and shake at room temperature for 4 hours .

  • Quenching/Purification:

    • Add 50 mg of Polymer-supported Isocyanate resin (to scavenge excess amine).

    • Add 50 mg of Polymer-supported Carbonate resin (to scavenge excess acid).

    • Shake for 12 hours.

  • Isolation: Filter the reaction mixture into a receiving plate. Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

  • Reconstitution: Dissolve residues in DMSO to a final concentration of 10 mM for screening.

Validation Criteria:

  • Purity: >85% by LC-MS (UV 254 nm).

  • Identity: [M+H]+ peak confirmation.

Protocol B: Tetrazole Bioisostere Synthesis

Objective: Convert the nitrile group into a 5-substituted tetrazole. Tetrazoles are planar, acidic (


), and metabolically stable replacements for carboxylic acids.[1]
Mechanism:  [3+2] Cycloaddition. We utilize a Zinc(II)-catalyzed method which is safer and faster than traditional tin or aluminum azide methods [2].
Materials
  • Substrate: 2-Cyano-3-(2-thienyl)propanoic acid derivatives (or esters).

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ).[1]
  • Solvent: Water/Isopropanol (1:1) or DMF.[1][2][3]

Step-by-Step Procedure
  • Reaction Setup: In a pressure-rated vial, dissolve the nitrile substrate (1.0 eq) in DMF (0.5 M concentration).

  • Catalyst Addition: Add 1.0 equivalent of

    
     and 1.5 equivalents  of 
    
    
    
    .[1]
    • Safety Note:

      
       can form hydrazoic acid in acidic media.[1] Maintain neutral/basic pH. Do not use halogenated solvents (DCM/Chloroform) to avoid formation of explosive di-azidomethane.
      
  • Cyclization: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.

  • Work-up:

    • Cool to room temperature.[1]

    • Add 1N HCl carefully (in a fume hood) to protonate the tetrazole (releasing trace

      
       gas – ensure good ventilation).
      
    • Extract with Ethyl Acetate (3x).

  • Purification: The tetrazole product is often more polar.[1] Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

QC & Biological Screening Preparation[1]

Quantitative Data Summary: Physicochemical Shifts
ParameterParent (Cyano-Acid)Amide DerivativeTetrazole Derivative
MW ~181 Da+ R-Group+ 43 Da
cLogP ~1.2Variable (usually higher)~0.5 (Lower/More Polar)
H-Bond Donors 1 (COOH)1 (Amide NH)1 (Tetrazole NH)
pKa ~3.5N/A~4.8
MCT1 Potency BaselineModulates SelectivityMimics Acid (Bioisostere)
Screening Protocol (MCT1 Inhibition Assay Context)
  • Stock Prep: Ensure all compounds are fully solubilized in 100% DMSO at 10 mM. Sonicate if necessary.[1]

  • Stability Check: The alpha-cyano group can undergo hydrolysis in aqueous buffers over long periods (days). Prepare "Assay Ready Plates" (diluted in aqueous buffer) immediately prior to the assay.

  • Control: Use AR-C155858 or AZD3965 as positive controls for MCT1 inhibition [3].[1] Use the unsaturated alpha-cyano-4-hydroxycinnamic acid (CHCA) as a reference for covalent/non-specific activity [4].

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[1]

  • Polanski, R., et al. (2014).[1] AZD3965, a potent, selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1][4][5] Clinical Cancer Research.

  • Halestrap, A. P. (1975).[1] The mitochondrial pyruvate carrier.[1][6] Kinetics and specificity for substrates and inhibitors.[1][4] Biochemical Journal, 148(1), 85–96.[1]

Sources

Troubleshooting & Optimization

Recrystallization techniques for purifying 2-Cyano-3-(2-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the purification of 2-Cyano-3-(2-thienyl)propanoic acid, structured as an interactive troubleshooting center.

Case ID: PUR-ThioCy-001 Assigned Scientist: Senior Application Scientist, Separation Technologies Status: Active Support

Executive Summary

You are likely synthesizing 2-Cyano-3-(2-thienyl)propanoic acid (CAS: 148674-60-6) via the selective reduction of its unsaturated precursor, 2-Cyano-3-(2-thienyl)acrylic acid (often formed via Knoevenagel condensation).

The purification of this specific intermediate presents a unique "Triad of Difficulty":

  • Thiophene Sensitivity: Prone to oxidation and ring-opening if conditions are too harsh.

  • Structural Flexibility: Unlike its rigid acrylate precursor, the propanoic acid derivative has a rotatable ethylene bridge, lowering its melting point and increasing the risk of "oiling out" during recrystallization.

  • Acidity/Polarity Balance: The cyano and carboxylic acid groups create high polarity, while the thiophene ring remains lipophilic.

This guide addresses these specific challenges using a Self-Validating Protocol that combines chemical extraction with thermodynamic crystallization.

Part 1: Troubleshooting & FAQs

Direct solutions to the most common failure modes observed in the field.

Q1: "My product comes out as a sticky brown oil instead of crystals. How do I fix this?"

Diagnosis: This is the "Oiling Out" phenomenon, common with low-melting-point solids like substituted propanoic acids. It occurs when the compound phase-separates as a liquid before the solution reaches the crystallization temperature.

Corrective Action:

  • Switch Solvent System: Avoid pure ethanol or methanol. These are too polar and often hold impurities that depress the melting point.

  • Use the "Cloud Point" Method:

    • Dissolve the crude oil in a minimum amount of warm Toluene (approx. 40-50°C).

    • Slowly add Heptane or Hexane dropwise until a persistent cloudiness appears.

    • Crucial Step: Add a single drop of Toluene to clear the solution, then let it cool extremely slowly (wrap the flask in foil/towel).

    • Why this works: Toluene solvates the thiophene ring (lipophilic match), while the non-polar alkane forces the polar acid/cyano headgroup to aggregate into a lattice.

Q2: "I still see the unsaturated acrylate precursor (double bond) in my NMR. Can recrystallization remove it?"

Diagnosis: Difficult. The unsaturated precursor (2-Cyano-3-(2-thienyl)acrylic acid) is structurally very similar but more rigid and planar. It often co-crystallizes, contaminating the lattice.

Corrective Action: Recrystallization alone is often insufficient for >5% alkene contamination. You must utilize the pKa Differential (Acid-Base Swing) before crystallizing:

  • The Logic: The unsaturated acrylate is slightly more acidic (due to conjugation stabilizing the anion) and more rigid.

  • The Protocol:

    • Dissolve the mixture in dilute Sodium Bicarbonate (NaHCO₃).

    • Wash with Dichloromethane (DCM). Note: Unreacted aldehydes and non-acidic impurities move to DCM.

    • Fractional Precipitation: Acidify the aqueous layer slowly with dilute HCl. The unsaturated impurity often precipitates first due to lower water solubility (higher lattice energy). Filter the first crop (likely impure), then fully acidify the filtrate to recover your target propanoic acid.

Q3: "The crystals are off-white/grey. Is this thiophene oxidation?"

Diagnosis: Yes. Thiophene derivatives are light- and air-sensitive. Grey/purple discoloration indicates oxidative polymerization or trace sulfur extrusion.

Corrective Action:

  • Activated Carbon Treatment: During the hot dissolution step of recrystallization, add 5% w/w activated carbon. Stir for 10 minutes, then filter hot through Celite.

  • Chelation: If the grey persists, it may be trace metal (Pd/Pt from the hydrogenation step) coordinating with the thiophene sulfur or the cyano nitrogen. Wash the organic solution with a dilute EDTA solution or Sodium Metabisulfite before crystallization.

Part 2: Validated Experimental Protocols

Protocol A: The "Self-Validating" Acid-Base Cleanup

Perform this BEFORE recrystallization if crude purity is <90%.

Objective: Remove non-acidic impurities (thiophene aldehyde, decarboxylated nitriles) and metal catalysts.

  • Dissolution: Dissolve 10 g of crude solid in 100 mL 10% Na₂CO₃ (aq) .

    • Checkpoint: The solution should be clear. If turbid, filter through Celite.

  • Organic Wash: Extract the aqueous layer twice with 30 mL Ethyl Acetate .

    • Logic: This removes unreacted thiophene-2-carboxaldehyde and neutral byproducts. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH ~2.

    • Observation: The product should precipitate as a white/pale solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Dual-Solvent Recrystallization (Toluene/Heptane)

Recommended for obtaining analytical grade purity (>98%).

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (Hot)Solubility (Cold)SuitabilityRole
Water High (as salt)Low (as acid)LowAntisolvent / Wash
Ethanol Very HighHighPoorCauses yield loss
Toluene HighLowExcellent Primary Solvent
Heptane LowInsolubleExcellent Anti-solvent

Step-by-Step Procedure:

  • Place 5 g of dry, acid-washed solid in a round-bottom flask.

  • Add Toluene (approx. 5-7 mL per gram) and heat to 60°C.

    • Note: Do not boil.[1] Thiophene derivatives can degrade at high reflux temps (>100°C) over time.

  • If insoluble particles remain, filter hot.

  • Remove from heat. While still at 50-60°C, add Heptane dropwise until a faint turbidity persists.

  • Add 0.5 mL Toluene to clear the turbidity.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.

  • Allow to cool to room temperature over 2 hours, then refrigerate at 4°C for 4 hours.

  • Filter the white needles/prisms. Wash with cold Heptane.

Part 3: Logic Visualization (Decision Tree)

The following diagram illustrates the decision logic for purifying this specific scaffold, differentiating between chemical impurities (catalysts/aldehydes) and structural impurities (alkenes).

PurificationLogic Start Crude 2-Cyano-3-(2-thienyl)propanoic acid CheckNMR Check 1H-NMR / HPLC (Look for Alkene doublet at 7.5-8.5 ppm) Start->CheckNMR DecisionAlkene Is Alkene > 5%? CheckNMR->DecisionAlkene AcidBase Protocol A: Acid-Base Extraction (Selectivity via pH swing) DecisionAlkene->AcidBase Yes (Chemical Separation needed) DirectCryst Proceed to Crystallization DecisionAlkene->DirectCryst No (Physical Separation sufficient) SolventChoice Choose Solvent System AcidBase->SolventChoice DirectCryst->SolventChoice TolueneHept System: Toluene/Heptane (Best for Oiling Out issues) SolventChoice->TolueneHept Preferred EtOHWater System: EtOH/Water (Only if MP > 80°C) SolventChoice->EtOHWater Alternative Final Pure Product (White/Pale Yellow Solid) TolueneHept->Final EtOHWater->Final

Caption: Purification workflow prioritizing chemical extraction (Acid-Base) for structural impurities followed by solvent-specific crystallization to prevent phase separation (oiling out).

References

  • PrepChem. (n.d.). Synthesis of 3-(2-Thienyl)propanoic acid. Retrieved from [Link]

    • Context: Establishes the baseline properties for the non-cyano analog, specifically the hydrogenation pathway and water-based recrystalliz
  • Organic Syntheses. (1928). α-Cyano-β-phenylacrylic acid. Org. Synth. 1928, 8, 84. Retrieved from [Link]

    • Context: Provides the foundational method for purifying cyano-acrylic acids via acid-base precipitation and benzene (toluene substitute) washing.
  • Reddy, P. et al. (2021).[2] 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix. J. Am. Soc.[3] Mass Spectrom. Retrieved from [Link]

    • Context: Characterizes the unsaturated precursor (CTA)
  • LookChem. (n.d.). Product Data: 2-Cyano-3-(2-thienyl)propanoic acid (CAS 148674-60-6).[4] Retrieved from [Link]

    • Context: Verifies the commercial existence and standard purity specifications (98%) for the specific target molecule.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Cyano-3-(2-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This guide offers a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Cyano-3-(2-thienyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus is to provide a practical, in-depth analysis that empowers researchers to select and validate the most appropriate analytical techniques for their specific needs, ensuring data reliability and regulatory compliance.

The Critical Role of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[2] For a molecule like 2-Cyano-3-(2-thienyl)propanoic acid, this means ensuring that the chosen method can accurately and consistently measure its identity, purity, and concentration in various sample matrices. This process is governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation parameters.[3][4] Adherence to these guidelines is essential for regulatory submissions to agencies such as the FDA and EMA.[1]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the test (e.g., identification, impurity testing, or assay). For 2-Cyano-3-(2-thienyl)propanoic acid and related thiophene derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), stands out as a versatile and robust method for the analysis of non-volatile and thermally labile compounds like 2-Cyano-3-(2-thienyl)propanoic acid.[7][9]

Principle of Operation: The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol outlines a validated method for the quantification of 2-Cyano-3-(2-thienyl)propanoic acid.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). For Mass Spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid.[5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Cyano-3-(2-thienyl)propanoic acid reference standard and dissolve in 100 mL of mobile phase.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample containing 2-Cyano-3-(2-thienyl)propanoic acid in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
  • Precision:
  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the datasets should be ≤ 2%.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For a carboxylic acid like 2-Cyano-3-(2-thienyl)propanoic acid, derivatization is often necessary to increase its volatility and thermal stability.

Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between an inert gas mobile phase (carrier gas) and a liquid or solid stationary phase.

Experimental Protocol: A Validated GC-FID Method with Derivatization

This protocol describes a validated GC method following derivatization for the analysis of 2-Cyano-3-(2-thienyl)propanoic acid.

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC System with a Flame Ionization Detector (FID) or equivalent.
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
  • Detector Temperature: 300°C.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Derivatization Procedure: To 1 mg of the standard or sample in a vial, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., dichloromethane) and perform the derivatization as described above.

3. Validation Parameters (as per ICH Q2(R1)):

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed in a similar manner to the HPLC method, using the derivatized analyte.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of 2-Cyano-3-(2-thienyl)propanoic acid depends on several factors. The following table provides a comparative summary of their performance characteristics.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Causality and Field-Proven Insights
Applicability Directly applicable for non-volatile and thermally labile compounds.Requires derivatization for carboxylic acids to increase volatility and thermal stability.HPLC is generally more direct and avoids potential side reactions or incomplete derivatization, which can affect accuracy and precision.
Specificity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.High, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.Both techniques offer excellent specificity. The choice of detector is crucial for resolving the analyte from closely related impurities.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to pg/mL range, depending on the detector.Can achieve very low detection limits (pg/mL to fg/mL), especially with sensitive detectors like FID or MS.For trace-level impurity analysis, GC-FID or GC-MS might offer superior sensitivity post-derivatization.
Precision (RSD) Typically ≤ 2% for both repeatability and intermediate precision.Typically ≤ 2%, but can be influenced by the reproducibility of the derivatization step.The additional derivatization step in GC can introduce variability if not carefully controlled, potentially impacting precision.
Accuracy (Recovery) Generally high (98-102%).High (98-102%), but dependent on the efficiency and consistency of the derivatization reaction.Incomplete derivatization can lead to lower recovery values and negatively impact the accuracy of the GC method.
Robustness Generally robust to minor changes in mobile phase composition, flow rate, and temperature.Robust, but can be sensitive to variations in derivatization conditions (time, temperature, reagent concentration).HPLC methods often exhibit better robustness as they have fewer critical procedural steps compared to GC methods requiring derivatization.
Sample Throughput Moderate to high, with typical run times of 5-15 minutes.Can be lower due to the additional derivatization step and potentially longer run times.For routine quality control with a large number of samples, the direct injection capability of HPLC offers a significant advantage in throughput.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate the typical workflow for analytical method validation and a decision tree for selecting the appropriate technique.

AnalyticalMethodValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Protocol Execution cluster_documentation Phase 3: Documentation & Lifecycle define_purpose Define Purpose of Method (e.g., Assay, Impurity) develop_method Develop Analytical Method define_purpose->develop_method preliminary_assessment Preliminary Assessment (System Suitability) develop_method->preliminary_assessment specificity Specificity preliminary_assessment->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report ongoing_monitoring Ongoing Method Monitoring validation_report->ongoing_monitoring

Caption: Workflow for Analytical Method Validation.

MethodSelectionDecisionTree start Start: Analyze 2-Cyano-3-(2-thienyl)propanoic acid is_volatile Is the analyte thermally stable & volatile? start->is_volatile use_hplc Use HPLC is_volatile->use_hplc No consider_gc Consider GC is_volatile->consider_gc Yes derivatization_needed Is derivatization feasible and reproducible? consider_gc->derivatization_needed use_gc Use GC with Derivatization derivatization_needed->use_gc Yes revert_to_hplc Revert to HPLC derivatization_needed->revert_to_hplc No

Caption: Decision Tree for Method Selection.

Conclusion and Recommendations

For the routine analysis of 2-Cyano-3-(2-thienyl)propanoic acid, RP-HPLC with UV detection is the recommended primary technique. Its direct applicability, robustness, and high throughput make it exceptionally well-suited for quality control environments. The method avoids the complexities and potential sources of error associated with the derivatization step required for GC analysis.

Gas Chromatography should be considered as a complementary or alternative technique, particularly for applications requiring very high sensitivity, such as the detection of trace-level volatile impurities. When employing GC, meticulous optimization and validation of the derivatization procedure are paramount to ensure data quality.

Ultimately, the choice of analytical method must be justified based on a thorough risk assessment and a comprehensive validation study that aligns with the principles outlined in the ICH Q2(R1) guidelines.[3][10][4] By adhering to these principles and understanding the strengths and limitations of each technique, researchers can ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • Separation of Thiophene on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc | Journal of Natural Products. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - Zeitschrift für Naturforschung. [Link]

  • 2-Cyano-3-methyl-2-(propan-2-yl)butanoic acid Properties - EPA. [Link]

  • A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. [Link]

  • 2-Cyanopropanoic acid | C4H5NO2 | CID 352855 - PubChem - NIH. [Link]

  • Synthesis of A: 3-(2-Thienyl)propanoic acid - PrepChem.com. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi. [Link]

Sources

Performance evaluation of 2-Cyano-3-(2-thienyl)propanoic acid derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Evaluation of 2-Cyano-3-(2-thienyl)propanoic Acid Derivatives in Biological Assays Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Structural Context[1][2]

This guide evaluates the performance of 2-Cyano-3-(2-thienyl)propanoic acid derivatives , specifically focusing on their role as bioisosteres of the classical Monocarboxylate Transporter (MCT) inhibitor,


-cyano-4-hydroxycinnamic acid (CHCA).

While the user query specifies "propanoic" (saturated) derivatives, it is critical to address the structure-activity relationship (SAR) governing this class. The biological activity—particularly in metabolic modulation and tyrosine kinase inhibition—is frequently driven by the 2-cyano-3-(2-thienyl)acrylic (unsaturated) pharmacophore. The saturated propanoic forms often serve as mechanistic probes to determine the necessity of the Michael acceptor moiety or rigid planarity for target binding.

Primary Application: Metabolic Oncology (MCT1/MCT4 Inhibition). Secondary Application: Tyrosine Kinase Inhibition (Tyrphostin analogs).

Comparative Performance Analysis

The following analysis compares 2-Cyano-3-(2-thienyl) derivatives (denoted here as Thienyl-CHC ) against the industry standard (CHCA ) and the clinical-grade inhibitor (AZD3965 ).

Physicochemical & Potency Benchmarking

The substitution of the phenyl ring (in CHCA) with a thiophene ring (in Thienyl-CHC) alters lipophilicity and electron density, impacting membrane permeability and binding affinity.

Feature

-CHCA
(Standard)
Thienyl-CHC Derivatives AZD3965 (Clinical Benchmark)
Core Structure Phenyl-acrylic acidThienyl-acrylic/propanoic acidPyrimidinone derivative
Primary Target MCT1 (SLC16A1)MCT1 / Tyrosinase / KinasesMCT1 (High Selectivity)
IC50 (Lactate Uptake) ~150 - 300

M
~50 - 150

M (Estimated)*
< 10 nM
Mechanism Competitive InhibitionCompetitive / Michael AcceptorCompetitive Inhibition
Lipophilicity (cLogP) ~1.3 (Moderate)~1.6 (Enhanced Permeability)~2.5
Metabolic Stability Low (Rapid conjugation)Moderate (Thiophene metabolism)High
Key Limitation High concentration requiredOff-target effects (Kinases)Cardiac toxicity risks

*Note: Potency of Thienyl derivatives varies by N-substitution (if amide) or 5-position substitution on the thiophene ring.

Critical Insight: The Saturated vs. Unsaturated Switch
  • Acrylic Form (Unsaturated): High potency. The double bond ensures a planar conformation essential for fitting into the MCT translocation channel or the ATP-binding pocket of kinases.

  • Propanoic Form (Saturated): Generally shows reduced potency (>10-fold loss) in MCT assays compared to the acrylic parent. This derivative is essential in assay validation as a negative control to confirm that activity is driven by specific structural geometry rather than non-specific acidity or lipophilicity.

Mechanistic Visualization

The primary utility of these derivatives lies in disrupting the "Warburg Effect" by blocking lactate efflux.

MCT_Pathway Glucose Glucose (Extracellular) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_In Lactate (Intracellular) Pyruvate->Lactate_In LDH MCT MCT1/4 Transporter Lactate_In->MCT Efflux Pressure Lactate_Out Lactate (Extracellular) MCT->Lactate_Out H+ Symport Apoptosis Intracellular Acidification (Cell Death) MCT->Apoptosis If Blocked Acidosis Microenvironment Acidosis (Tumor Promotion) Lactate_Out->Acidosis Inhibitor Thienyl-CHC Derivative Inhibitor->MCT Blocks

Figure 1: Mechanism of Action. The Thienyl-CHC derivative targets the MCT transporter, preventing lactate efflux. This leads to intracellular acidification and subsequent cancer cell apoptosis.

Validated Experimental Protocols

To rigorously evaluate 2-Cyano-3-(2-thienyl) derivatives, you must employ a "Triad of Validation": Uptake, pH consequence, and Metabolic phenotype.

Experiment A: C-Lactate Transport Assay (The Gold Standard)

Purpose: Direct quantification of transport inhibition.

  • Cell Preparation: Seed MCT1-expressing cells (e.g., SiHa or MDA-MB-231) in 24-well plates (10^5 cells/well). Allow 24h attachment.

  • Starvation: Wash cells 2x with Kreb-Ringer Phosphate buffer (KRP, pH 7.4) to remove glucose/serum.

  • Inhibitor Incubation: Pre-incubate cells with the Thienyl-CHC derivative (Titration: 1

    
    M – 500 
    
    
    
    M) for 10 minutes.
    • Control: DMSO (Vehicle).[1]

    • Reference: AZD3965 (100 nM).

  • Uptake Initiation: Add L-[

    
    C]-Lactate (0.5 
    
    
    
    Ci/mL) mixed with unlabeled L-lactate (total conc. 1 mM).
  • Termination: After exactly 60 seconds (initial rate phase), aspirate solution and wash 3x with ice-cold Stop Solution (KRP + 100

    
    M Phloretin).
    
  • Lysis & Counting: Lyse cells in 0.1 M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Experiment B: Intracellular pH (pHi) Stress Test

Purpose: Confirm that transport inhibition leads to functional intracellular acidification.

  • Dye Loading: Load cells with BCECF-AM (1

    
    M), a ratiometric pH indicator, for 30 mins at 37°C.
    
  • Baseline: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm) in a flow cytometer or plate reader.

  • Acid Load: Pre-pulse cells with NH

    
    Cl (20 mM) followed by washout to induce acute acidification.
    
  • Recovery Phase: Monitor pHi recovery in the presence/absence of the Thienyl-CHC derivative .

  • Result Interpretation: An effective inhibitor will significantly retard the rate of pHi recovery compared to vehicle control.

Experiment C: Glycolytic Stress Test (Seahorse XF)

Purpose: Assess the metabolic shift from glycolysis to respiration.

  • Setup: Seed cells in XF96 microplates.

  • Injection Strategy:

    • Port A: Glucose (Stimulate Glycolysis).

    • Port B: Oligomycin (Block ATP synthase

      
       Max Glycolysis).
      
    • Port C: Thienyl-CHC Derivative (The Test).

    • Port D: 2-DG (Shutdown Glycolysis).

  • Readout: Measure Extracellular Acidification Rate (ECAR).

  • Success Metric: A sharp drop in ECAR immediately following Port C injection indicates successful blockade of lactate/proton efflux.

Experimental Workflow Diagram

Workflow Synthesis Synthesis of 2-Cyano-3-(2-thienyl) Derivatives QC QC: NMR / LCMS (Confirm Purity >95%) Synthesis->QC Screen_1 Primary Screen: 14C-Lactate Uptake (100 µM) QC->Screen_1 Decision_1 >50% Inhibition? Screen_1->Decision_1 Screen_2 Secondary Screen: IC50 Determination (8-point) Decision_1->Screen_2 Yes Discard Discard / Optimize Structure Decision_1->Discard No Mech_Check Mechanistic Validation: pHi Assay & Seahorse XF Screen_2->Mech_Check Tox Counter-Screen: Cell Viability (MCT-null cells) Mech_Check->Tox Lead Lead Candidate Identification Tox->Lead High Potency Low Toxicity Tox->Discard High Toxicity

Figure 2: Screening Cascade. A logical flow from synthesis to lead identification, prioritizing functional transport inhibition before toxicity profiling.

Scientific Commentary & Troubleshooting

The "MALDI Matrix" Confounder

Researchers must be aware that 2-Cyano-3-(2-thienyl)acrylic acid (CTA) is also widely published as a matrix for MALDI-TOF mass spectrometry [1]. When sourcing this compound, ensure the grade is "Cell Culture Tested" rather than "Matrix Grade," as matrix grade may contain metal ion impurities that interfere with sensitive biological assays.

Solubility Issues

Thienyl derivatives are more lipophilic than their phenyl counterparts.

  • Issue: Compound precipitates in aqueous media at >100

    
    M.
    
  • Solution: Dissolve in 100% DMSO to create a 100 mM stock. Limit final DMSO concentration in the assay to <0.5% (v/v). Verify solubility in KRP buffer via light scattering before adding to cells.

Off-Target Kinase Activity

The 2-cyano-3-heteroaryl-acrylate scaffold is structurally homologous to Tyrphostins (Tyrosine Phosphorylation Inhibitors) [2].

  • Control: To claim MCT specificity, you must run a Western Blot for p-Tyr levels or use a kinase panel. If the derivative inhibits EGFR or VEGFR, the metabolic effects observed might be secondary to signaling blockade rather than direct transporter inhibition.

References

  • Gundawar, M. K., et al. (2021). "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 32(1), 387–393.[2]

  • Gazit, A., et al. (1996). "Synthesis and biological evaluation of a series of tyrphostins containing nitrothiophene moieties as possible epidermal growth factor receptor tyrosine kinase inhibitors." Anti-Cancer Drug Design, 11(4), 265-295.

  • Halestrap, A. P., & Wilson, M. C. (2012). "The monocarboxylate transporter family—Role and regulation." IUBMB Life, 64(2), 109-119.

  • Marchiq, I., et al. (2015). "Genetic disruption of lactate/H+ symporters (MCT1 and MCT4) in LS174T colon cancer cells." Oncotarget, 6(4), 2416.

Sources

Cross-Validation of Experimental Results Using 2-Cyano-3-(2-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of the Saturated Scaffold

In the development of metabolic inhibitors and bio-analytical matrices, 2-Cyano-3-(2-thienyl)acrylic acid (CTA) has emerged as a potent tool, functioning variously as a Monocarboxylate Transporter (MCT) inhibitor and a high-performance MALDI matrix. However, attributing biological activity strictly to a specific binding event rather than non-specific electrophilic reactivity (Michael addition) requires rigorous controls.

This guide details the use of 2-Cyano-3-(2-thienyl)propanoic acid (CTPA) —the saturated analogue of CTA—as the primary cross-validation agent. By lacking the


-unsaturated alkene motif, CTPA serves as the definitive "structural null" control. It allows researchers to distinguish between activity driven by electrophilic covalent modification  (present in the acrylic form) and reversible non-covalent binding  (retained in the propanoic form).
Mechanistic Grounding: The Chemistry of Validation

To validate experimental results effectively, one must understand the chemical divergence between the probe and the validator.

  • The Probe (CTA): Contains an electron-deficient alkene (Michael acceptor). It can inhibit enzymes via covalent modification of cysteine residues or rigid steric blockade.

  • The Validator (CTPA): Contains a flexible, saturated ethyl linkage. It cannot participate in Michael additions but retains the lipophilic thienyl ring and the acidic carboxylate/cyano pharmacophore.

Validation Logic:

  • Scenario A: If CTPA retains potency comparable to CTA

    
     The mechanism is Non-Covalent  (likely competitive binding driven by the thienyl-cyano scaffold).
    
  • Scenario B: If CTPA loses potency significantly (>10-fold shift)

    
     The mechanism of CTA is likely Covalent  (Michael addition) or strictly dependent on the rigid planarity of the alkene.
    
Visualization: The Mechanistic Divergence

Mechanism CTA CTA (Acrylic Form) Active Probe Target Biological Target (e.g., MCT1, Cysteine) CTA->Target Michael Addition (Electrophilic) CTA->Target Pi-Stacking CTPA CTPA (Propanoic Form) Validation Control CTPA->Target No Reaction (Saturated) CTPA->Target Flexible Binding Reaction_Cov Covalent Adduct (Irreversible) Target->Reaction_Cov If CTA active / CTPA inactive Reaction_NonCov Steric Binding (Reversible) Target->Reaction_NonCov If CTA & CTPA equipotent

Caption: Mechanistic decision tree distinguishing covalent vs. non-covalent interactions using CTPA as a non-reactive probe.

Protocol 1: Metabolic Flux Cross-Validation (MCT Inhibition)

Objective: Confirm that lactate transport inhibition is due to specific transporter blockade rather than general cytotoxicity caused by the Michael acceptor.

Rationale: Many


-cyano-cinnamic acid derivatives (like CHCA) inhibit MCTs. However, their acrylic double bond can also deplete cellular Glutathione (GSH), causing oxidative stress that mimics metabolic inhibition. Using CTPA validates the target.
Step-by-Step Methodology
  • Cell Preparation: Culture high-glycolytic cells (e.g., MDA-MB-231) in DMEM.

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).

    • CTA (Active): Titrate 10 µM – 500 µM.

    • CTPA (Validator): Titrate 10 µM – 500 µM.

  • Lactate Efflux Assay:

    • Wash cells with Krebs-Henseleit buffer.

    • Incubate with treatment groups for 10 minutes (short exposure prevents gene expression changes).

    • Add L-Lactate spike (if measuring uptake) or measure supernatant accumulation (efflux) via enzymatic assay (Lactate Dehydrogenase/Hydrazine method).

  • GSH Depletion Counter-Screen:

    • In a parallel plate, incubate cells with

      
       concentrations of CTA and CTPA for 2 hours.
      
    • Lyse cells and measure free GSH using Ellman’s reagent (DTNB).

Data Interpretation Guide
ObservationConclusion
CTA inhibits lactate; CTPA does not. Validated. Inhibition is driven by the specific alkene geometry or reactivity. Target is likely MCT.
Both CTA and CTPA inhibit lactate. Validated (Non-Covalent). The pharmacophore is the Cyano-Thienyl-Carboxylate motif. The double bond is dispensable.
CTA inhibits lactate and depletes GSH. False Positive Risk. Metabolic slowing may be due to oxidative stress (ROS) rather than specific transporter blockade.
CTPA inhibits lactate but spares GSH. Superior Lead. CTPA represents a safer, non-covalent scaffold for drug development.
Protocol 2: Chemical Reactivity Validation (GSH Trapping)

Objective: Quantify the inherent electrophilicity of the scaffold to predict off-target toxicity.

Rationale: In drug development, "PAINS" (Pan-Assay Interference Compounds) often contain reactive alkenes. CTPA is used here to prove that the assay signal is not an artifact of reactivity.

Workflow Visualization

GSH_Trapping Mix Reaction Mixture PBS pH 7.4 + 1mM GSH Add_CTA Add CTA (Acrylic) Mix->Add_CTA Add_CTPA Add CTPA (Propanoic) Mix->Add_CTPA Incubate Incubate 37°C (0, 30, 60, 120 min) Add_CTA->Incubate Add_CTPA->Incubate Analysis LC-MS Analysis (ESI Negative Mode) Incubate->Analysis Result_Adduct Mass Shift +307 Da (GSH Adduct) Analysis->Result_Adduct CTA Pathway Result_Parent Parent Ion Only (No Adduct) Analysis->Result_Parent CTPA Pathway

Caption: LC-MS workflow for differentiating electrophilic reactivity (CTA) from inert binding (CTPA) using Glutathione trapping.

Experimental Steps
  • Reaction Setup: Prepare 10 mM stock solutions of CTA and CTPA in DMSO.

  • Incubation: Mix 50 µM test compound with 500 µM Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Time-Course: Sample at 0, 1, and 4 hours. Quench with 1% Formic Acid.

  • LC-MS Detection: Monitor for the parent ion

    
     and the GSH-adduct ion 
    
    
    
    .
  • Validation Criteria:

    • CTPA must show < 1% adduct formation after 4 hours. If CTPA forms adducts, the compound purity or identity is compromised (or an unexpected metabolic activation occurred).

Comparative Performance Profile

The following table synthesizes physical and biological properties to assist in selecting the correct version for your specific assay.

Feature2-Cyano-3-(2-thienyl)acrylic acid (CTA)2-Cyano-3-(2-thienyl)propanoic acid (CTPA)
CAS Number 1124-65-8 (Generic Acrylic) / 62309-97-1 (Ethyl ester)148674-60-6 (Acid) / 5928-51-8 (Related Thienyl-propionic)
Hybridization

(Planar, Rigid)

(Flexible, Rotatable)
Reactivity High (Michael Acceptor)Low (Chemically Inert)
Primary Use Active Inhibitor / MALDI MatrixNegative Control / Validation Tool
UV Absorbance High (

nm)
Lower (Loss of conjugation)
MCT Inhibition Potent (

typically low µM)
Weak/Inactive (typically >100 µM)
References
  • MCT Inhibition & Cyano-Acrylic Scaffolds: Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. (Establishes the structure-activity relationship of alpha-cyano-cinnamic derivatives as MCT inhibitors).

  • MALDI Matrix Applications: Kailasa, S. K., et al. (2021).[1] 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry.[1] (Describes the synthesis and application of the acrylic form, necessitating the propanoic form as a structural control).

  • Michael Acceptor Validation: Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Approach. Angewandte Chemie. (Provides the theoretical framework for using saturated analogues [CTPA] to validate covalent inhibitors [CTA]).

Sources

Comparison of different synthetic routes to 2-Cyano-3-(2-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares synthetic routes to 2-Cyano-3-(2-thienyl)propanoic acid , a critical intermediate in the development of biologically active compounds (e.g., enzyme inhibitors, receptor antagonists).

Executive Summary

The synthesis of 2-Cyano-3-(2-thienyl)propanoic acid generally follows two primary strategies:

  • Route A (The Condensation-Reduction Pathway): A Knoevenagel condensation between 2-thiophenecarboxaldehyde and a cyanoacetate, followed by a selective conjugate reduction. This is the industry-preferred route due to the stability of starting materials and high scalability.

  • Route B (The Direct Alkylation Pathway): Nucleophilic substitution using ethyl cyanoacetate and 2-(chloromethyl)thiophene. While theoretically shorter, this route is hampered by the instability and lachrymatory nature of the thiophene alkyl halide.

Recommendation: Route A is recommended for reproducibility and safety. The critical success factor is the selective reduction of the alkene without reducing the nitrile or poisoning the catalyst with the thiophene sulfur.

Route A: Knoevenagel Condensation & Selective Reduction

This route builds the carbon skeleton via a condensation reaction and then carefully reduces the double bond.

Mechanism & Workflow
  • Condensation: 2-Thiophenecarboxaldehyde reacts with ethyl cyanoacetate to form the

    
    -unsaturated ester.
    
  • Reduction: The alkene is reduced to the alkane. Crucial Note: Standard catalytic hydrogenation (H₂/Pd) is often problematic due to catalyst poisoning by thiophene sulfur. Sodium Borohydride (NaBH₄) is the preferred reagent for this conjugate reduction.

  • Hydrolysis: The ester is hydrolyzed to the final acid.

Experimental Protocol
Step 1: Knoevenagel Condensation
  • Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Piperidine (cat.), Ethanol.

  • Procedure:

    • Dissolve aldehyde and cyanoacetate in ethanol.

    • Add catalytic piperidine (or

      
      -alanine/acetic acid for neutral conditions).
      
    • Reflux for 2–4 hours. Upon cooling, the product Ethyl 2-cyano-3-(2-thienyl)acrylate often crystallizes (Yield: >90%).

Step 2: Selective Conjugate Reduction
  • Reagents: NaBH₄ (1.5 eq), Ethanol/Pyridine (solvent system).

  • Rationale: NaBH₄ in ethanol selectively reduces the electron-deficient alkene of

    
    -cyano esters without touching the ester or nitrile groups.
    
  • Procedure:

    • Dissolve the acrylate from Step 1 in ethanol.

    • Slowly add NaBH₄ at 0°C to control the exotherm.

    • Stir at room temperature for 1 hour.

    • Quench with dilute acetic acid. Extract with ethyl acetate.[1]

    • Result: Ethyl 2-cyano-3-(2-thienyl)propanoate.[2][3]

Step 3: Hydrolysis
  • Reagents: LiOH (2.0 eq), THF/Water (1:1).

  • Procedure:

    • Dissolve the reduced ester in THF/Water.

    • Add LiOH and stir at 0°C to RT. Avoid heating to prevent decarboxylation.

    • Acidify carefully to pH 3 with 1N HCl. The product precipitates.[4]

Pathway Visualization

RouteA Start 2-Thiophenecarboxaldehyde + Ethyl Cyanoacetate Step1 Step 1: Knoevenagel Condensation (Piperidine/EtOH) Start->Step1 Inter1 Ethyl 2-cyano-3-(2-thienyl)acrylate (Unsaturated) Step1->Inter1 Step2 Step 2: Conjugate Reduction (NaBH4/EtOH) Inter1->Step2 Selective C=C Red. Inter2 Ethyl 2-cyano-3-(2-thienyl)propanoate (Saturated) Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH/THF) Inter2->Step3 End TARGET: 2-Cyano-3-(2-thienyl)propanoic acid Step3->End

Caption: Route A prioritizes stable intermediates. The NaBH4 reduction avoids catalyst poisoning common in thiophene chemistry.

Route B: Direct Alkylation (Malonic Ester Synthesis)

This route attempts to install the thiophene ring directly onto the cyanoacetate framework.

Mechanism & Workflow
  • Activation: Deprotonation of ethyl cyanoacetate to form the enolate.

  • Alkylation: Nucleophilic attack on 2-(chloromethyl)thiophene .

  • Hydrolysis: Conversion of the ester to the acid.[5]

Critical Issues
  • Reagent Instability: 2-(Chloromethyl)thiophene is unstable. It polymerizes violently if not stored cold/stabilized and is a potent lachrymator (tear gas).

  • Dialkylation: Controlling mono- vs. di-alkylation requires careful stoichiometry.

Experimental Protocol
  • Reagents: Ethyl Cyanoacetate (1.2 eq), NaH (1.1 eq) or K₂CO₃, DMF or Acetone, 2-(Chloromethyl)thiophene (1.0 eq).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C.

    • Add ethyl cyanoacetate dropwise (H₂ evolution).

    • Add 2-(chloromethyl)thiophene slowly. Caution: Exothermic.

    • Stir for 2–4 hours. Quench and extract.[1][4][5][6]

    • Proceed to hydrolysis as in Route A.

Pathway Visualization

RouteB Reagent1 Ethyl Cyanoacetate Step1 Step 1: Enolate Formation (NaH/DMF) Reagent1->Step1 Reagent2 2-(Chloromethyl)thiophene (UNSTABLE/TOXIC) Step2 Step 2: Nucleophilic Substitution (SN2) Reagent2->Step2 Step1->Step2 Inter Ethyl 2-cyano-3-(2-thienyl)propanoate Step2->Inter End TARGET: 2-Cyano-3-(2-thienyl)propanoic acid Inter->End Hydrolysis

Caption: Route B is shorter but relies on the hazardous and unstable 2-(chloromethyl)thiophene.

Performance Comparison

FeatureRoute A (Condensation-Reduction)Route B (Direct Alkylation)
Overall Yield High (75–85%) Moderate (50–65%)
Reagent Stability Excellent (Aldehyde is stable)Poor (Chloride polymerizes)
Scalability High (Used in kg scale)Low (Safety concerns)
Atom Economy GoodModerate (Loss of halide)
Safety Profile Moderate (Standard solvents)High Risk (Lachrymator)
Key Challenge Selective reduction of C=CHandling unstable alkyl halide

Expert Insight & Troubleshooting

  • Reduction Selectivity (Route A): If you observe reduction of the nitrile group (forming an amine), switch from NaBH₄ to Hantzsch Ester catalyzed by silica gel. This provides a softer hydride transfer. Avoid Pd/C hydrogenation unless the catalyst loading is very high (>10 mol%) to overcome sulfur poisoning.

  • Purification: The intermediate acrylate in Route A is highly crystalline and can be purified by recrystallization (Ethanol/Water), ensuring high purity before the reduction step. Route B often requires column chromatography to separate mono- from di-alkylated products.

References

  • Preparation of 3-(2-Thienyl)propanoic acid (Analogous Reduction): PrepChem.com. Synthesis of 3-(2-Thienyl)propanoic acid via hydrogenation. Link

  • Knoevenagel Condensation Protocols: Organic Syntheses, Coll. Vol. 1, p. 181 (1941); Vol. 9, p. 32 (1929). (Foundational method for cyanoacrylate synthesis).[7] Link

  • Sodium Borohydride Reduction of Conjugated Systems: Hutchins, R. O., et al. "Selective reduction of alpha,beta-unsaturated esters and nitriles." Tetrahedron Letters, 1984. (General methodology for Route A, Step 2). Link

  • Synthesis of 2-Chloromethylthiophene: Organic Syntheses, Coll. Vol. 3, p. 197 (1955). (Procedure for Route B precursor). Link

  • Application as MALDI Matrix: J. Am. Soc. Mass Spectrom. 2021, 32, 1, 387–393.[8] (Confirms stability and synthesis of the Route A intermediate). Link

Sources

A Comparative Analysis of Cyanoethylation Reagents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a cyanoethyl group (-CH₂CH₂CN) into a molecular scaffold is a cornerstone transformation in organic synthesis, offering a versatile handle for subsequent chemical modifications. This process, known as cyanoethylation, is integral to the production of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparative analysis of common cyanoethylation reagents, focusing on their reactivity, substrate scope, and operational considerations to empower chemists in making informed decisions for their synthetic endeavors.

The Fundamental Chemistry of Cyanoethylation

At its core, cyanoethylation is a Michael-type addition reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated nitrile.[1] The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2] This reaction is most frequently catalyzed by a base, which serves to enhance the nucleophilicity of the reacting species through deprotonation.[1][2]

The synthetic power of the cyanoethyl moiety lies in its versatility. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or transformed into various heterocyclic systems, making it a valuable building block in multi-step syntheses.[2][3]

A Comparative Examination of Cyanoethylation Reagents

The selection of an appropriate cyanoethylation reagent is paramount and is dictated by the nature of the substrate, the desired reaction conditions, and safety protocols. This section provides a comparative overview of the most prevalent reagents.

Acrylonitrile: The Preeminent Reagent

Acrylonitrile stands as the most extensively utilized reagent for cyanoethylation, primarily due to its high reactivity and economic viability.[1][4] It engages in reactions with a wide array of nucleophiles, including alcohols, thiols, and amines, typically under mild basic catalysis.[1][2]

  • Advantages: High reactivity, broad applicability across diverse nucleophiles, and cost-effectiveness.[1][4]

  • Disadvantages: Acrylonitrile is a toxic and volatile liquid, necessitating stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[5][6][7] A significant competing side reaction is its propensity to polymerize.[8]

2-Chloroacrylonitrile: A Milder and More Reactive Alternative

For substrates that are sensitive to the often strongly basic conditions employed with acrylonitrile, 2-chloroacrylonitrile presents a valuable alternative. The presence of the chlorine atom at the α-position further activates the double bond towards nucleophilic attack, often facilitating the reaction under milder conditions.[9]

  • Advantages: Enables cyanoethylation under less stringent basic conditions, which can be advantageous for delicate substrates.[10]

  • Disadvantages: It is generally more expensive than acrylonitrile and may exhibit a different reactivity profile that requires optimization.[9]

Fumaronitrile: An Alternative for Specific Applications

Fumaronitrile, the trans-isomer of 1,2-dicyanoethylene, can also serve as a cyanoethylating agent.[11][12] Its symmetrical structure and distinct electronic properties may offer unique reactivity in certain contexts, although it is less commonly employed than acrylonitrile.

  • Advantages: May offer different selectivity or reactivity in specialized applications.

  • Disadvantages: Generally lower reactivity compared to acrylonitrile, requiring more forcing conditions. Its photochemistry has been studied, indicating potential for light-induced reactions.[13]

Other Approaches to Cyanoethylation

An alternative strategy for introducing the cyanoethyl group involves the use of 3-chloropropionitrile, which acts as an alkylating agent.[1] This method avoids the use of Michael acceptors but may require different reaction conditions to facilitate nucleophilic substitution.

Performance Metrics and Comparative Data

To facilitate a direct comparison of reagent performance, the following table summarizes key experimental parameters for the cyanoethylation of representative nucleophiles.

ReagentNucleophileCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)
AcrylonitrileMethanol10% K₂CO₃/ZSM-5Solvent-free655 h98.3
AcrylonitrileVarious AminesLipaseTolueneRT2-3 hHigh
AcrylonitrileAryl AcetonitrilesBaseNot SpecifiedRTNot SpecifiedGood
2-ChloroacrylonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols: A Practical Guide

Reproducibility in synthesis is contingent on meticulously detailed experimental procedures. Below is a representative protocol for the cyanoethylation of an alcohol using acrylonitrile, a widely applicable and fundamental transformation.

General Procedure for the Base-Catalyzed Cyanoethylation of a Primary Alcohol

Materials:

  • Primary Alcohol (1.0 equivalent)

  • Acrylonitrile (1.2 - 1.5 equivalents)

  • Triton B (40% solution in methanol, 0.1 equivalent) or another suitable base[14][15][16]

  • Anhydrous Dioxane or other suitable aprotic solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous dioxane.

  • Add the basic catalyst (e.g., Triton B) to the stirred solution at room temperature.[14]

  • Slowly add acrylonitrile to the reaction mixture via a dropping funnel. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.[17]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or another suitable method to afford the pure cyanoethylated alcohol.

Visualizing the Synthetic Workflow and Mechanism

A clear understanding of the experimental workflow and the underlying reaction mechanism is crucial for successful synthesis.

Figure 1. A generalized experimental workflow for a cyanoethylation reaction.

The mechanism of base-catalyzed cyanoethylation of a nucleophile (YH) with acrylonitrile proceeds via a conjugate addition pathway.

G cluster_0 Activation cluster_1 Michael Addition cluster_2 Protonation YH Nucleophile (Y-H) Y_neg Activated Nucleophile (Y:⁻) YH->Y_neg Deprotonation Base Base (B:) BH_plus Conjugate Acid (B-H⁺) Base->BH_plus Intermediate Enolate Intermediate Y_neg->Intermediate Nucleophilic Attack Product Cyanoethylated Product BH_plus->Product Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Intermediate->Product Proton Transfer

Sources

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